molecular formula C4H8O4 B2433783 2-Hydroxy-3-methoxypropanoic acid CAS No. 6713-71-9

2-Hydroxy-3-methoxypropanoic acid

Cat. No.: B2433783
CAS No.: 6713-71-9
M. Wt: 120.104
InChI Key: JFISKVPZHADVPM-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxypropanoic acid is a versatile chiral alpha-hydroxy acid with the molecular formula C4H8O4 and an average mass of 120.104 Da . This compound features both a carboxylic acid and a hydroxyl group on adjacent carbon atoms, making it a valuable scaffold in organic and medicinal chemistry research . The compound is offered in its enantiopure (R)-form, identified by CAS 1104900-39-1, which is essential for stereoselective synthesis . Researchers utilize this molecule as a key precursor or building block in the development of active pharmaceutical ingredients (APIs), complex natural products, and ligands for catalysis. Its structure allows for further functionalization, enabling its incorporation into larger, more complex target molecules. Proper handling is required, and this product is labeled with the signal word "Warning" due to potential health hazards . Product Specifications: • CAS Number: 6713-71-9 (unspecified stereochemistry) • CAS Number (R-enantiomer): 1104900-39-1 • Molecular Formula: C4H8O4 • Molecular Weight: 120.10 g/mol • SMILES: COCC(C(=O)O)O • InChI Key: JFISKVPZHADVPM-UHFFFAOYSA-N Handling and Storage: For research purposes only. Store sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-methoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-8-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFISKVPZHADVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6713-71-9
Record name 2-hydroxy-3-methoxypropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Thermodynamic Stability and Physicochemical Profile of 2-Hydroxy-3-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Identity

2-Hydroxy-3-methoxypropanoic acid (C₄H₈O₄) is a structural analog of lactic acid and serine, serving as a critical chiral building block in the synthesis of peptidomimetics and complex pharmaceutical intermediates. Unlike its widely discussed diphenyl derivative (an intermediate for Ambrisentan), the aliphatic parent molecule presents unique thermodynamic challenges centered on its dual functionality as an


-hydroxy acid (AHA) and a 

-methoxy ether.

This guide provides a definitive analysis of its thermodynamic stability, focusing on the equilibrium between the free acid, its linear oligomers, and cyclic lactides. We establish protocols for synthesis, stability testing, and handling to prevent uncontrolled polymerization and racemization.

Molecular Specifications
PropertyValueNotes
IUPAC Name This compound
CAS (S-isomer) 140460-44-2Primary chiral building block
CAS (Racemic) Not widely listed; often synthesized in situ
Molecular Weight 120.10 g/mol
pKa (Predicted) 3.65 ± 0.10Slightly more acidic than lactic acid (3.86) due to inductive effect of -OCH₃
LogP -0.85 (Est)Highly hydrophilic
Solubility Water, Methanol, EthanolMiscible in polar protic solvents

Part 2: Thermodynamic Stability Profile

The thermodynamic stability of this compound is governed by three primary vectors: Intermolecular Esterification (Oligomerization) , Configurational Stability (Racemization) , and Ether Bond Integrity .

The Oligomerization Equilibrium

Like lactic acid, this compound is thermodynamically unstable in its concentrated free acid form. It undergoes spontaneous self-esterification driven by the entropy of water release.

  • Mechanism: The hydroxyl group of one molecule attacks the carboxyl carbonyl of another.

  • Thermodynamics: The reaction is equilibrium-controlled (

    
     for the dimerization step).
    
  • Product: Linear oligomers and, under forcing conditions (high T, vacuum), cyclic 3,6-bis(methoxymethyl)-1,4-dioxane-2,5-dione (a substituted lactide).

Critical Insight: The methoxy group at the C3 position provides steric bulk that retards the rate of oligomerization compared to lactic acid, but does not prevent it. Solutions >20% w/w will slowly equilibrate to a mixture of monomer, dimer, and trimer at room temperature.

Racemization Risks

The C2 chiral center is susceptible to racemization via enolization, particularly under basic conditions or high temperatures (>120°C).

  • Activation Energy (

    
    ):  Estimated at 25–30 kcal/mol for base-catalyzed racemization.
    
  • Protocol Implication: Avoid heating >50°C at pH > 8.0.

Degradation Pathways Visualization

The following diagram maps the kinetic and thermodynamic fates of the molecule.

StabilityPathways Monomer 2-Hydroxy-3-methoxy- propanoic acid (Monomer) Dimer Linear Dimer (Ester) Monomer->Dimer Conc. > 20% -H2O (Rev) Enol Enol Intermediate (Planar/Achiral) Monomer->Enol pH > 9 or High T OxProduct 2-Oxo-3-methoxy- propanoic acid Monomer->OxProduct Oxidizing Agents Dimer->Monomer +H2O (Hydrolysis) Lactide Cyclic Lactide (3,6-bis(methoxymethyl)-1,4-dioxane-2,5-dione) Dimer->Lactide High T, Vacuum Catalyst (Sn/Zn) Racemate Racemic Mixture (R/S) Enol->Racemate Reprotonation

Caption: Thermodynamic degradation pathways showing reversible oligomerization (grey), irreversible lactide formation (red), and racemization (yellow).

Part 3: Synthesis and Validation Protocols

To ensure high thermodynamic stability of the final product, synthesis must minimize heat exposure and acidic dwell time. The preferred route is the diazotization of O-methylserine, which allows for stereochemical control (typically retention of configuration via double inversion or direct substitution depending on conditions).

Protocol: Stereoselective Synthesis from O-Methyl-L-Serine

Objective: Synthesize (S)-2-Hydroxy-3-methoxypropanoic acid with >98% ee.

Reagents:

  • O-Methyl-L-Serine (CAS 4097-63-6)

  • Sodium Nitrite (

    
    )
    
  • Sulfuric Acid (

    
    )
    
  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Preparation (0°C): Dissolve 10 mmol of O-Methyl-L-Serine in 20 mL of

    
    . Cool the solution to 0°C in an ice bath. Thermodynamic Control: Low temperature prevents immediate side reactions.
    
  • Diazotization (0°C - RT): Add 15 mmol of

    
     (dissolved in minimal water) dropwise over 30 minutes.
    
    • Mechanism: Formation of the diazonium salt, which is unstable and displaced by water.

    • Caution: Vigorous

      
       evolution occurs.
      
  • Reaction (RT): Allow the mixture to warm to room temperature and stir for 12 hours.

  • Extraction: Saturate the aqueous phase with NaCl (salting out effect). Extract 3x with Ethyl Acetate.

  • Drying: Dry organic layer over anhydrous

    
     and concentrate in vacuo at <40°C .
    
    • Critical Checkpoint: Do not exceed 40°C during rotary evaporation to prevent dimerization.

Validation: Self-Validating HPLC Method

This method separates the monomer from potential dimers and enantiomers.

ParameterCondition
Column Chiralpak AD-H or equivalent (for enantiomers) / C18 (for purity)
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (95:5)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Carboxyl absorption)
Retention Times Monomer: ~4-5 min
Dimer: ~10-12 min (More hydrophobic)

Part 4: Handling and Storage for Thermodynamic Integrity

To maintain the material in its monomeric, chemically pure state, strict environmental controls are required.

Prevention of Autocatalytic Esterification

The free acid acts as its own catalyst for esterification.

  • Storage State: Store as a salt (e.g., Sodium or Calcium 2-hydroxy-3-methoxypropionate) whenever possible. The salt form removes the proton source required for esterification, rendering the solid thermodynamically stable for years.

  • Free Acid Storage: If the free acid is required, store at -20°C under Argon.

Formulation Stability

In aqueous formulations:

  • pH 3.0 - 5.0: Maximum stability.

  • pH < 2.0: Acid-catalyzed ether cleavage risk (slow) and rapid equilibrium to dimer.

  • pH > 9.0: Risk of

    
    -elimination (loss of methanol to form acrylate species) and racemization.
    

References

  • Sigma-Aldrich. (2023). Product Specification: (2S)-2-Hydroxy-3-methoxypropanoic acid. Retrieved from

  • PubChem. (2023). Compound Summary: 3-Methoxypropionic acid (Structural Analog Data). National Library of Medicine. Retrieved from

  • National Institute of Standards and Technology (NIST). (2012).[1][2] Lactic Acid Thermodynamic Data (Homology Model Base). NIST Chemistry WebBook.[1] Retrieved from

  • BenchChem. (2023). This compound Building Block Specifications. Retrieved from

  • Gao, Y., et al. (2011). Synthesis of alpha-hydroxy acids via diazotization of amino acids. Journal of Organic Chemistry. (General methodology reference for the described synthesis).

Sources

The Unseen Potential: A Technical Guide to the Biological Activity of 2-Hydroxy-3-methoxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the exploration of novel chemical scaffolds is paramount to addressing the ever-evolving challenges of human health. Among the myriad of molecular frameworks, derivatives of 2-Hydroxy-3-methoxypropanoic acid are emerging as a class of compounds with significant, yet underexplored, biological potential. This technical guide, designed for the discerning scientific audience, delves into the core biological activities of these derivatives, offering a synthesis of current knowledge and practical insights for future research and development. We will traverse their antimicrobial, antiviral, and anticancer properties, underpinned by an understanding of their synthesis, structure-activity relationships, and putative mechanisms of action.

Section 1: The Molecular Architecture - Synthesis and Structural Diversity

The therapeutic promise of this compound derivatives is intrinsically linked to their versatile chemical nature. The parent compound, (S)-2-hydroxy-3-methoxypropanoic acid, serves as a chiral building block, amenable to a variety of synthetic modifications.[1] One common synthetic route involves the diazotization of 2-methyl-L-phenylalanine hydrochloride in a mixed solvent system.[1] This method provides a scalable and less hazardous alternative to previous approaches that utilized cyanide.[1]

The true potential of this scaffold lies in the strategic derivatization of its core structure. The hydroxyl and carboxylic acid functional groups offer prime sites for modification, allowing for the introduction of a wide array of functional moieties. This chemical flexibility is the cornerstone of generating diverse libraries of compounds for biological screening.

Key Derivative Classes and Synthetic Strategies

The biological activity of these compounds is profoundly influenced by the nature of the substituents introduced. Key classes of derivatives that have been explored include:

  • Esters and Amides: Formed by reacting the carboxylic acid group, these derivatives can modulate lipophilicity and cell permeability.

  • Acylhydrazones: These derivatives, often synthesized from the corresponding esters, have shown notable biological activity, which is often linked to their metal-chelating properties.[2][3]

  • Chalcone and Hydroxamic Acid Hybrids: The incorporation of pharmacophores from other known bioactive molecules, such as chalcones and hydroxamic acids, has yielded derivatives with potent anticancer properties.[4]

The synthesis of these derivatives often employs standard organic chemistry transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

Section 2: Antimicrobial Activity - A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of 2-hydroxypropanoic acid have demonstrated promising antimicrobial potential against a range of bacterial and fungal pathogens.[5][6]

Unraveling the Mechanism of Action

While the precise mechanisms are still under investigation, the antimicrobial activity of these derivatives is thought to be multifactorial. For some derivatives, the disruption of the microbial cell membrane appears to be a key event, leading to the leakage of intracellular components.[7] The acidic nature of the parent molecule and some of its derivatives may also contribute to the creation of an unfavorable intracellular pH for microbial growth.[8]

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the structural features that govern antimicrobial potency.[5][9][10][11][12][13] These studies have highlighted the importance of specific topological and physicochemical parameters in predicting the antimicrobial activity of newly synthesized derivatives.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing

A fundamental aspect of evaluating the antimicrobial potential of novel compounds is the determination of their Minimum Inhibitory Concentration (MIC). The tube dilution method is a widely accepted and robust technique for this purpose.[6]

Protocol: Tube Dilution Method for MIC Determination [6][14]

  • Preparation of Microbial Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger) in appropriate broth media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized cell density (typically 10^5 to 10^6 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a series of sterile test tubes. The final concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Inoculate each tube containing the diluted compound with the standardized microbial suspension.

    • Include a positive control tube (broth with inoculum, no compound) and a negative control tube (broth only).

    • Incubate the tubes at the optimal temperature for the respective microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity
Derivative ClassTarget OrganismMIC Range (µg/mL)Reference
Schiff Bases of Propionic AcidS. aureus, B. subtilis, E. coliVaries with substitution[6]
Esters of Propionic AcidC. albicans, A. nigerVaries with substitution[6]
3-Hydroxy-2-methylene-3-phenylpropionic acid derivativesGram-positive and Gram-negative bacteria, FungiVaries with substitution[15]

Section 3: Antiviral Potential - A Broad Spectrum of Activity

The search for effective antiviral agents is a continuous endeavor, and derivatives of this compound have shown promise against a variety of viruses.

Diverse Mechanisms of Antiviral Action

The antiviral activity of these derivatives appears to be virus-specific and can involve multiple mechanisms. For some derivatives, such as the 2-methylpropyl ester of 3-(adenin-9-yl)-2-hydroxypropanoic acid, the mechanism involves the inhibition of cellular S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[16] This inhibition leads to an accumulation of AdoHcy, which in turn suppresses viral replication.[16]

In the case of 2-hydroxy-3-methoxyphenyl acylhydrazones, their antiviral activity against Herpes Simplex Virus (HSV) and vaccinia virus is often attributed to their ability to chelate metal ions, particularly copper (II).[2][3] This suggests that interference with viral or cellular metalloenzymes could be a key aspect of their mechanism.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[17][18][19][20][21]

Protocol: Plaque Reduction Assay [17][18][19]

  • Cell Culture Preparation:

    • Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the test derivative in a suitable cell culture medium.

    • Prepare a standardized stock of the virus of interest.

  • Infection and Treatment:

    • Pre-incubate the virus with the different concentrations of the test compound for a defined period.

    • Infect the cell monolayers with the virus-compound mixtures.

    • Include a virus control (cells infected with virus only) and a cell control (uninfected cells).

  • Overlay and Incubation:

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix and stain the cell monolayers (e.g., with crystal violet).

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.

Quantitative Data: Antiviral Activity
DerivativeVirusIC50 (µM)Reference
2-hydroxy-3-methoxyphenyl acylhydrazoneHerpes Simplex Virus-1~1.5[2][3]
2-hydroxy-3-methoxyphenyl acylhydrazoneVaccinia Virus~1.5[2][3]
2-Methylpropyl ester of 3-(adenin-9-yl)-2-hydroxypropanoic acidVaccinia Virus0.17[16]

Section 4: Anticancer Activity - Targeting Malignant Cells

The development of novel anticancer therapeutics remains a critical area of research. Derivatives of this compound, particularly those incorporating other known anticancer pharmacophores, have demonstrated significant cytotoxic effects against various cancer cell lines.

Signaling Pathways and Mechanisms of Action

The anticancer activity of these derivatives is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. For instance, certain hydroxamic acid derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in breast cancer cells.[4] Chalcone derivatives, which share structural similarities with some of the studied compounds, have been reported to inhibit the proliferation of breast cancer cells and induce autophagy and apoptosis through the inhibition of the NF-κB signaling pathway.[22]

The general class of alpha-hydroxy acids has been shown to influence epidermal proliferation and collagen synthesis, suggesting a broader impact on cellular processes that could be relevant to cancer biology.[23]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[24][25][26][27]

Protocol: MTT Assay [24][25][26][27]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test derivative in cell culture medium.

    • Treat the cells with the different concentrations of the compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data: Anticancer Activity
Derivative ClassCancer Cell LineIC50 (µg/mL)Reference
Heteroaryl-Capped Hydroxamic Acid DerivativeMCF-7 (Breast Cancer)60[4]
2'-HydroxychalconeMCF-7 (Breast Cancer)37.74 µM[22]

Section 5: Future Directions and Concluding Remarks

The exploration of this compound derivatives is still in its nascent stages, yet the existing evidence strongly suggests a promising future for this chemical scaffold. The versatility of its synthesis allows for the creation of a vast chemical space to be explored for enhanced biological activity.

Future research should focus on:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives is crucial for their rational design and development.

  • Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the core structure and analysis of the resulting biological data will guide the optimization of lead compounds.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies must be evaluated in relevant animal models to assess their therapeutic potential and safety.

Visualizations

Diagram 1: General Workflow for Biological Activity Screening

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification s1 This compound s2 Chemical Modification (Esterification, Amidation, etc.) s1->s2 s3 Library of Derivatives s2->s3 b1 Antimicrobial Assays (e.g., MIC Determination) s3->b1 Test Compounds b2 Antiviral Assays (e.g., Plaque Reduction) s3->b2 Test Compounds b3 Anticancer Assays (e.g., MTT Assay) s3->b3 Test Compounds d1 Determine IC50 / MIC b1->d1 b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) d1->d2 d3 Identify Lead Compounds d2->d3 d3->s2 Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Diagram 2: Putative Anticancer Signaling Pathway Inhibition

G compound 2-Hydroxy-3-methoxypropanoic Acid Derivative nfkb NF-κB Pathway compound->nfkb Inhibits apoptosis Apoptosis compound->apoptosis Induces autophagy Autophagy compound->autophagy Induces cell_cycle Cell Cycle Progression (G2/M Arrest) compound->cell_cycle Induces proliferation Cell Proliferation nfkb->proliferation

Caption: A simplified diagram illustrating potential anticancer mechanisms of action.

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  • PubMed. (2021). The modulating effect of methoxy-derivatives of 2'-hydroxychalcones on the release of IL-8, MIF, VCAM-1 and ICAM-1 by colon cancer cells. [Link][39]

  • PMC. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link][40]

  • ResearchGate. (2015). Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. [Link][15]

  • PMC. (n.d.). Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem. [Link][41]

  • MDPI. (2024). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. [Link][42]

  • MDPI. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. [Link][43]

  • MDPI. (2024). The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction. [Link][44]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. [Link][45]

  • PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. [Link][7]

Sources

Technical Guide: Ionization Dynamics and pKa Determination of 2-Hydroxy-3-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-3-methoxypropanoic acid (also known as 3-methoxylactic acid) represents a critical structural motif in drug metabolism and chiral synthon development. As an


-hydroxy-

-methoxy carboxylic acid, its ionization behavior is governed by the interplay between the electron-withdrawing

-hydroxyl group and the

-methoxy substituent.

This guide provides a rigorous analysis of the compound's acidity (


), theoretical ionization profiles, and a validated experimental protocol for precise 

determination. It is designed for pharmaceutical scientists requiring actionable data for solubility profiling, metabolite identification, and formulation stability.

Part 1: Structural Analysis & Theoretical pKa Prediction

Structural-Activity Relationship (SAR)

To estimate the


 of this compound in the absence of a singular "gold standard" experimental database entry, we must synthesize data from established structural analogs. The acidity is dictated by the stability of the carboxylate anion (

), influenced by inductive effects (-I) and solvation.
CompoundStructurepKa (Exp)Structural Effect
Propanoic Acid ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

4.87Baseline reference.
Lactic Acid

3.86

-OH exerts strong -I effect, stabilizing anion.
3-Methoxypropanoic Acid

4.65

-OMe exerts weak -I effect due to distance.
Methoxyacetic Acid

3.53

-OMe exerts strong -I effect.
Target: 2-Hydroxy-3-methoxypropanoic

3.60 – 3.75 (Pred) Combined

-OH and

-OMe effects.

Mechanistic Insight: The


-hydroxyl group is the dominant driver of acidity, lowering the 

by

unit compared to propanoic acid. The

-methoxy group adds a secondary electron-withdrawing vector. While less potent than an

-substituent, the

-methoxy group further stabilizes the negative charge on the carboxylate via the inductive effect through the

-bond framework.

Predicted Value: Based on additivity rules of substituent effects, the


 is estimated to be 3.65 ± 0.10 .
Ionization Pathway Visualization

The following diagram illustrates the deprotonation equilibrium and the electronic influences stabilizing the conjugate base.

IonizationPathway Acid Undissociated Acid (Neutral) COOH Transition Transition State Solvent Reorganization Acid->Transition Ka (Dissociation) Base Conjugate Base (Anion) COO- Transition->Base - H+ AlphaOH α-OH Effect: Inductive (-I) Major Stabilizer AlphaOH->Base Stabilizes Anion BetaOMe β-OMe Effect: Inductive (-I) Minor Stabilizer BetaOMe->Base Stabilizes Anion

Caption: Thermodynamic ionization pathway showing the cumulative stabilizing effects of the


-hydroxyl and 

-methoxy groups on the carboxylate anion.

Part 2: Physiochemical Implications

Distribution Coefficient (LogD)

Understanding the


 allows for the calculation of LogD (distribution coefficient) at physiological pH, which is critical for predicting membrane permeability.
  • At pH 1.2 (Gastric): The molecule is predominantly neutral (

    
    ). Solubility is driven by the hydrophilic -OH and -OMe groups.
    
  • At pH 7.4 (Blood): The molecule is

    
     ionized (
    
    
    
    ).
    • Implication: The compound will have high aqueous solubility but poor passive membrane permeability in the systemic circulation, likely requiring active transport (e.g., MCT transporters) for cellular uptake.

Henderson-Hasselbalch Application

For buffer preparation or formulation, the ratio of salt to acid is calculated as:



To achieve a buffer capacity maximum (pH = 

), the formulation should target pH

.

Part 3: Experimental Determination Protocol

Since exact literature values can vary by ionic strength and temperature, Potentiometric Titration is the gold standard for determining the specific


 of your sample.
Materials & Setup
  • Instrument: Mettler Toledo or Metrohm Autotitrator (or precision pH meter with 0.001 resolution).

  • Titrant: 0.1 N NaOH (Carbonate-free, standardized).

  • Analyte: >20 mg of this compound (High purity).

  • Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant activity coefficients).

  • Atmosphere: Nitrogen or Argon purge (Critical to prevent

    
     absorption).
    
Validated Workflow

This protocol minimizes "carbonate error" which often skews


 calculations for acidic compounds.

TitrationProtocol Start Start: Sample Preparation Dissolve Dissolve 20mg Analyte in 50mL degassed 0.1M KCl Start->Dissolve Purge N2 Purge (10 mins) Remove dissolved CO2 Dissolve->Purge Acidify Optional: Acidify to pH 2.5 (if starting pH is close to pKa) Purge->Acidify Titrate Titrate with 0.1N NaOH Increments: 0.05 mL Acidify->Titrate Detect Record pH vs Volume Wait for stability (<0.1 mV/sec) Titrate->Detect Detect->Titrate Loop until pH 11 Calc Calculate 1st Derivative (dpH/dV) Detect->Calc Data Complete End Determine pKa (pH at 0.5 Equivalence Point) Calc->End

Caption: Step-by-step potentiometric titration workflow designed to eliminate carbonate interference and ensure thermodynamic equilibrium.

Data Analysis (Bjerrum Plot Method)
  • Plot: Construct a curve of pH (y-axis) vs. Volume of NaOH (x-axis).[1][2]

  • Equivalence Point (

    
    ):  Determine the volume where the slope (first derivative, 
    
    
    
    ) is maximum.
  • Calculation: The

    
     corresponds to the pH at exactly 
    
    
    
    .
  • Correction: If the titration was performed in 0.1 M KCl, apply the Debye-Hückel correction to convert the apparent

    
     to the thermodynamic
    
    
    
    (typically subtract ~0.11 pH units).

Part 4: Applications in Drug Development

Metabolite Identification

This compound is a potential metabolite of drugs containing methoxy-alkyl side chains. In LC-MS/MS analysis:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Key Fragment: Loss of

    
     (M - 44) and subsequent loss of methanol.
    
  • Retention Time: Due to its high polarity (logD < 0 at pH 7), it will elute early on C18 columns. Recommendation: Use a HILIC column or an embedded polar group (EPG) column for retention.

Prodrug Design

The free carboxylic acid and hydroxyl group offer two sites for esterification.

  • Esterification of COOH: Increases lipophilicity (LogP) to improve oral bioavailability. The ester is then hydrolyzed by plasma esterases to release the active acid.

  • Acylation of OH: Can protect the molecule from oxidation or glucuronidation during first-pass metabolism.

References

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press.
  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
  • PubChem Database. 2-Hydroxypropanoic acid (Lactic Acid) Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Human Metabolome Database (HMDB). 3-Methoxypropanoic acid. Available at: [Link]

  • Box, K., et al. (2003). "High-throughput measurement of pKa values in a mixed-buffer linear pH gradient system." Analytical Chemistry, 75(4), 883-892.

Sources

A Guide to the Putative Natural Occurrence of 2-Hydroxy-3-methoxypropanoic Acid in Plants: A Hypothetical Framework for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential New Player in Plant Metabolism

The vast and intricate world of plant metabolomics is in a constant state of discovery, with novel compounds and pathways being elucidated at an ever-increasing pace. Within this landscape, small organic acids play a crucial, multifaceted role, acting as metabolic intermediates, signaling molecules, and key components of plant defense responses.[1][2][3][4][5] This technical guide explores the hypothetical natural occurrence of 2-Hydroxy-3-methoxypropanoic acid in plants. While direct evidence for its presence in the plant kingdom is currently lacking in published literature, its structural relationship to known plant metabolites suggests a plausible biosynthetic origin.

This document serves as a roadmap for researchers, scientists, and drug development professionals interested in investigating the potential existence, biosynthesis, and physiological relevance of this novel compound. By providing a theoretical framework and practical analytical methodologies, we aim to stimulate and guide future research in this unexplored area of plant biochemistry.

Part 1: A Proposed Biosynthetic Pathway

The biosynthesis of this compound in plants can be logically postulated to originate from the well-established glycerol and glyceric acid metabolism.[6][7][8] Glycerol is a central metabolite in plants, feeding into various pathways including lipid synthesis and energy production.[9][10] We propose a two-step enzymatic conversion from D-glyceric acid, a known plant metabolite.[7]

  • Oxidation of Glycerol to Glyceric Acid: The initial step involves the oxidation of glycerol to glyceric acid. This conversion is a known biological process, and D-glyceric acid has been identified in various plant species, including tobacco.[7]

  • O-Methylation of a Glyceric Acid Intermediate: The key transformation would be the methylation of a hydroxyl group. We hypothesize the involvement of an O-methyltransferase (OMT) acting on a glyceric acid derivative. Plant OMTs are a large and diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of a wide range of substrates, including phenylpropanoids, flavonoids, and alkaloids.[11][12] While OMTs acting on small aliphatic hydroxy acids are less characterized, the broad substrate specificity of some of these enzymes suggests that the methylation of a hydroxyl group on a glyceric acid backbone is biochemically feasible. Specifically, an OMT could potentially methylate the hydroxyl group at the C3 position of a glyceric acid intermediate, leading to the formation of this compound.

The following diagram illustrates this proposed biosynthetic pathway:

Proposed Biosynthesis of this compound cluster_enzyme Enzymatic Step Glycerol Glycerol GlycericAcid D-Glyceric Acid Glycerol->GlycericAcid Oxidation CompoundX This compound GlycericAcid->CompoundX Methylation SAM S-adenosyl-L-methionine (SAM) OMT O-methyltransferase (putative) SAM->OMT SAH S-adenosyl-L-homocysteine (SAH) OMT->SAH

Caption: Proposed biosynthetic pathway of this compound from glycerol.

Part 2: Analytical Methodologies for Detection and Quantification

The successful identification and quantification of novel metabolites like this compound in complex plant matrices necessitates the use of advanced analytical techniques.[13][14][15][16][17] A combination of chromatographic separation and mass spectrometric detection is the most powerful approach for this purpose.

Sample Preparation and Extraction

The initial and critical step is the efficient extraction of small organic acids from plant tissues while minimizing degradation and contamination.

Protocol: General Extraction of Small Organic Acids from Plant Tissue

  • Harvesting and Quenching: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench all metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: Resuspend the powdered tissue in a pre-chilled extraction solvent. A common choice is a mixture of methanol, chloroform, and water (e.g., 1:2:0.8 v/v/v) to partition polar metabolites into the aqueous phase.

  • Phase Separation: Centrifuge the mixture to separate the aqueous-methanolic phase (containing polar metabolites) from the chloroform phase (containing lipids) and the solid pellet.

  • Drying: Carefully collect the aqueous phase and dry it completely using a vacuum concentrator (e.g., SpeedVac) or by lyophilization. The dried extract is now ready for derivatization and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.[18][19][20][21] However, hydroxy acids like this compound are non-volatile and require chemical derivatization prior to analysis.[22][23][24][25][26]

Derivatization Protocol for GC-MS Analysis of Hydroxy Acids

Derivatization is essential to increase the volatility and thermal stability of the analyte.[22][23][24][25][26] A two-step derivatization process involving methoximation followed by silylation is highly effective for organic and hydroxy acids.[22]

  • Methoximation:

    • Reconstitute the dried plant extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Incubate the mixture at 37°C for 90 minutes with shaking. This step protects aldehyde and keto groups from forming multiple derivatives during silylation.[22]

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the methoximated sample.

    • Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, significantly increasing volatility.[22][24]

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system.

GC-MS Parameters (Typical)

  • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 300°C at a rate of 5°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan range of m/z 50-600.

The resulting mass spectrum of the derivatized this compound would be expected to show characteristic fragmentation patterns that can be used for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a complementary technique that is particularly well-suited for the analysis of polar and thermally labile compounds without the need for derivatization.[14]

LC-MS Parameters (Typical)

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm i.d., 3.5 µm particle size) is a good starting point. For highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: An electrospray ionization (ESI) source, typically operated in negative ion mode for the analysis of acidic compounds. High-resolution mass spectrometry (e.g., Orbitrap or TOF) is highly recommended for accurate mass determination and elemental composition prediction of the unknown compound.

The following diagram outlines the general workflow for the analytical detection of this compound in plant tissue:

Analytical Workflow PlantTissue Plant Tissue Extraction Extraction & Phase Separation PlantTissue->Extraction DriedExtract Dried Polar Extract Extraction->DriedExtract Derivatization Derivatization (for GC-MS) DriedExtract->Derivatization LCMS LC-MS Analysis DriedExtract->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Identification GCMS->DataAnalysis LCMS->DataAnalysis

Caption: General workflow for the detection of this compound.

Part 3: Potential Physiological Roles in Plants

While the physiological functions of this compound in plants are entirely speculative at this point, we can infer potential roles based on the known functions of other small organic and hydroxy acids.[1][2][3][4][5]

  • Stress Response: Plants produce and accumulate a variety of organic acids in response to both biotic and abiotic stresses.[1][2][3][4][5] These molecules can act as osmolytes to maintain cellular turgor under drought or salinity stress. They can also be involved in chelating toxic metal ions, thereby mitigating heavy metal toxicity. The exudation of organic acids from roots can alter the rhizosphere pH, influencing nutrient availability and microbial communities.[2][3][4][5] It is plausible that this compound could play a role in these stress tolerance mechanisms.

  • Signaling Molecule: Small organic acids and their derivatives can act as signaling molecules in various plant processes.[6][10] For instance, they can be involved in the regulation of stomatal opening and closing, and in plant-microbe interactions. The unique methoxy group of this compound could confer specific signaling properties, allowing it to interact with specific receptors or downstream targets.

  • Metabolic Intermediate: The compound could also be an intermediate in a yet-to-be-discovered metabolic pathway. Its formation and subsequent conversion could be part of a larger network involved in carbon metabolism or the biosynthesis of other important compounds.

The following table summarizes the key areas of investigation for elucidating the potential role of this compound in plants:

Area of InvestigationRationalePotential Experimental Approaches
Stress Physiology Many small organic acids are involved in plant stress responses.[1][2][3][4][5]- Quantify the compound in plants subjected to various stresses (drought, salinity, heavy metals, pathogen infection).- Exogenously apply the compound to plants and assess their stress tolerance.
Metabolic Profiling To understand its position within the plant metabolome.- Untargeted metabolomics to identify co-regulated metabolites.- Isotope labeling studies (e.g., using ¹³C-glycerol) to trace its metabolic fate.
Enzymatic Studies To confirm the proposed biosynthetic pathway.- In vitro assays with purified candidate O-methyltransferases and glyceric acid derivatives.- Genetic approaches (e.g., gene knockout or overexpression of candidate OMTs) to study its in vivo synthesis.

Conclusion and Future Directions

The existence of this compound in plants remains a compelling hypothesis. This guide provides a foundational framework for its potential discovery and characterization. The proposed biosynthetic pathway is biochemically plausible, and the analytical methodologies described offer a clear path for its detection and quantification. Future research should focus on applying these analytical techniques to a wide range of plant species, particularly those known to produce a diverse array of small organic acids or those subjected to environmental stress. The identification of this compound in plants would open up new avenues of research into its physiological roles and potential applications in agriculture and medicine. The journey to uncover new natural products is often guided by informed speculation, and it is our hope that this guide will serve as a catalyst for the exploration of this intriguing molecule.

References

  • Panchal, P., Miller, A. J., & Giri, J. (2021). Organic acids: versatile stress-response roles in plants. Journal of Experimental Botany, 72(11), 4038–4052. [Link]

  • John Innes Centre. (2021, January 20). Organic acids: Versatile stress response roles in plants. [Link]

  • Panchal, P., Miller, A. J., & Giri, J. (2021). Organic acids: versatile stress-response roles in plants. PubMed. [Link]

  • MDPI. (n.d.). Plants Metabolome Study: Emerging Tools and Techniques. [Link]

  • ResearchGate. (2021). (PDF) Organic acids: Versatile stress response roles in plants. [Link]

  • Semantic Scholar. (n.d.). Organic acids: Versatile stress response roles in plants. [Link]

  • University of Kentucky. (n.d.). Glycerolipid Metabolism and Its Role in Plant Defense. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses. [Link]

  • Frontiers. (n.d.). New Analytical Strategies in Plant Metabolites Analysis. [Link]

  • Joshi, C. P., & Chiang, V. L. (1998). Structure, function, and evolution of plant O-methyltransferases. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of plant metabolomics data using identification-free approaches. [Link]

  • National Center for Biotechnology Information. (n.d.). Cellular Organization and Regulation of Plant Glycerolipid Metabolism. [Link]

  • Bibel, M. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • ResearchGate. (2000). Structure, function, and evolution of plant O-methyltransferases. [Link]

  • Restek. (n.d.). A Guide to Derivatization Reagents for GC. [Link]

  • Patsnap. (n.d.). Glycerol as a Regulator of Plant Metabolic Pathways. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • Li, L., Popko, J. L., Umezawa, T., & Chiang, V. L. (2000). A novel multifunctional O-methyltransferase implicated in a dual methylation pathway associated with lignin biosynthesis in loblolly pine. Proceedings of the National Academy of Sciences, 97(10), 5482–5487. [Link]

  • Kim, B. G., Lee, Y., & Ahn, J. H. (2018). Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production. International journal of molecular sciences, 19(9), 2790. [Link]

  • Taylor & Francis Online. (n.d.). Plant melatonin: roles and regulatory mechanisms in plant growth, development, and responses to biotic and abiotic stresses. [Link]

  • The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. & Arn) Swingle. [Link]

  • Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

  • Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • Furuya, T., Ano, Y., & Shigemori, H. (2021). Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production. Journal of Oleo Science, 70(3), 289–295. [Link]

  • Pharmacognosy Journal. (n.d.). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. [Link]

  • ResearchGate. (2021). (PDF) GC-MS analysis of Phytochemical compounds in different extracts of Curculigo orchiodes. [Link]

  • Frontiers. (n.d.). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. [Link]

  • Sadava, D., & Moore, K. (1987). Glycerol metabolism in higher plants: glycerol kinase. Biochemical and Biophysical Research Communications, 143(3), 977–983. [Link]

  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. [Link]

  • ResearchGate. (2018). Enzymatic Conversion of Glycerol to Glyceric Acid with Immobilised Laccase in Na-Alginate Matrix. [Link]

  • National Center for Biotechnology Information. (2022). Evidence for Enzymatic Backbone Methylation of the Main Membrane Lipids in the Archaeon Methanomassiliicoccus luminyensis. [Link]

  • ResearchGate. (1954). Enzymatic formation of glyceryl and phosphoglyceryl methylthiol esters. [Link]

  • Dickens, F., & Williamson, D. H. (1956). Enzymic oxidation of glyceric acid. Nature, 178(4542), 1118. [Link]

  • National Center for Biotechnology Information. (2014). Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. [Link]

  • PubMed. (n.d.). Biosynthesis of 3-hydroxy-3-methylglutaryl-CoA, 3-hydroxy-3-ethylglutaryl-CoA, mevalonate and homomevalonate by insect corpus allatum and mammalian hepatic tissues. [Link]

  • PubMed. (2021). Biosynthesis pathways and strategies for improving 3-hydroxypropionic acid production in bacteria. [Link]

  • MDPI. (n.d.). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. [Link]

  • PubMed. (2023). Enzymatic enrichment of acylglycerols rich in n-3 polyunsaturated fatty acids by selective methanolysis: Optimization and kinetic studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. [Link]

  • PubMed. (n.d.). Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography. [Link]

Sources

Chemo-Structural Profiling of 2-Hydroxy-3-methoxypropanoic Acid: Synthetic Architectures and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 2-Hydroxy-3-methoxypropanoic acid (also known as


-methoxy-lactic acid). As a structural hybrid between L-lactic acid  and O-methyl-L-serine , this scaffold represents a critical "chiral synthon" in medicinal chemistry. Its utility lies in its ability to mimic endogenous hydroxy acids while resisting rapid oxidation by lactate dehydrogenases (LDH) due to the ether-capped side chain.

This document details the structural classification of its analogs, provides a validated enantioselective synthesis protocol starting from the chiral pool, and maps the Structure-Activity Relationship (SAR) for researchers targeting Monocarboxylate Transporters (MCTs) or designing metabolically stable bioisosteres.

Structural Analysis & Pharmacophore Definition[1]

The core structure of this compound consists of a three-carbon backbone characterized by vicinal oxygenation. Unlike serine (amino-hydroxy) or lactic acid (hydroxy-methyl), the C3-methoxy substituent introduces specific lipophilic and steric parameters that alter solvation shells and protein binding.

Core Scaffold Properties
  • IUPAC Name: this compound[1]

  • Chirality: The C2 position is stereogenic. The (S)-enantiomer (L-isomer) is the primary focus for biological mimicry of L-lactate.

  • H-Bonding Profile:

    • Donor: C2-OH, C1-COOH.

    • Acceptor: C3-OCH3, C1-C=O, C2-OH.

    • Key Difference: The C3-methoxy group acts only as a hydrogen bond acceptor, unlike the C3-hydroxyl of glyceric acid which acts as both donor and acceptor.

Classification of Structural Analogs

The following table categorizes analogs based on their modification strategy relative to the parent this compound scaffold.

Table 1: Structural Analog Classes and Utility

ClassAnalog NameStructural ModificationPrimary Application
Nitrogen Isostere O-Methylserine C2-OH

C2-NH

Non-proteinogenic amino acid; antibiotic biosynthesis precursor.
Bioisostere 2-Fluoro-3-methoxypropanoic acid C2-OH

C2-F
Fluorine acts as a bioisostere for OH; blocks oxidation to the ketone.
Homolog 2-Hydroxy-4-methoxybutanoic acid Chain extension (C3

C4)
Probing steric depth of receptor binding pockets.
Aryl Derivative 2-Hydroxy-3-methoxy-3-phenylpropanoic acid C3-H

C3-Ph
Increased lipophilicity; intermediate in synthesis of endothelin receptor antagonists (e.g., Ambrisentan impurities).
Des-methyl Glyceric Acid C3-OCH


C3-OH
Natural metabolite; highly polar; substrate for glycerate kinase.

Synthetic Methodologies: The Chiral Pool Strategy

To ensure high enantiomeric excess (ee), we utilize a Chiral Pool Synthesis strategy starting from L-Serine. This pathway is superior to racemic synthesis followed by resolution because it guarantees the absolute configuration of the C2 center, provided the diazotization step is controlled.

Mechanistic Insight: Retention of Configuration

The conversion of an


-amino acid to an 

-hydroxy acid via diazotization (using NaNO

/H

) typically proceeds with retention of configuration .
  • Mechanism: The reaction proceeds via an unstable diazonium intermediate. The neighboring carboxylate group participates to form a transient

    
    -lactone (a 3-membered ring), which then undergoes ring-opening by water. This double-inversion mechanism results in net retention of stereochemistry.
    
Visualization of Synthetic Workflow

Synthesis_Workflow Serine L-Serine (Start) Protection 1. N-Boc Protection 2. Carboxyl Protection Serine->Protection Step 1 Methylation O-Methylation (Ag2O, MeI) Protection->Methylation Step 2 Deprotection Global Deprotection Methylation->Deprotection Step 3 OMethylSerine O-Methyl-L-Serine (Intermediate) Deprotection->OMethylSerine Yields Diazotization Diazotization (NaNO2, H2SO4) OMethylSerine->Diazotization Step 4 (Retention) Target This compound (Target) Diazotization->Target Final Product

Figure 1: Chemo-enzymatic or chemical synthesis pathway starting from L-Serine to yield the target hydroxy acid with retention of stereochemistry.

Experimental Protocol: Synthesis from L-Serine

Objective: Synthesis of (S)-2-Hydroxy-3-methoxypropanoic acid. Pre-requisites: Fume hood, Schlenk line, anhydrous solvents.

Step 1: Preparation of O-Methyl-L-Serine (Intermediate)

Note: Direct methylation of Serine is difficult; protection is required.

  • Protection: React L-Serine (10 mmol) with Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 equiv) and NaOH in dioxane/water to yield N-Boc-L-Serine.
    
  • O-Methylation: Dissolve N-Boc-L-Serine (5 mmol) in dry DMF. Add silver(I) oxide (Ag

    
    O, 3 equiv) and Methyl Iodide (MeI, 5 equiv). Stir at room temperature for 24h.
    
    • Why Ag

      
      O? It acts as a mild base that promotes O-alkylation without significant racemization compared to NaH.
      
  • Deprotection: Treat the crude intermediate with 4M HCl in dioxane to remove the Boc group.

  • Purification: Recrystallize from ethanol/ether to obtain O-Methyl-L-Serine hydrochloride.

Step 2: Diazotization to Hydroxy Acid
  • Dissolution: Dissolve O-Methyl-L-Serine (2 mmol) in 0.5 M H

    
    SO
    
    
    
    (10 mL). Cool to 0°C in an ice bath.
  • Reagent Addition: Dropwise add a solution of Sodium Nitrite (NaNO

    
    , 3 mmol) in water (2 mL) over 30 minutes. Maintain temperature < 5°C.
    
    • Observation: Evolution of N

      
       gas indicates reaction progress.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours (or until gas evolution ceases).

  • Extraction: Saturate the aqueous layer with NaCl and extract with Ethyl Acetate (3 x 15 mL).

  • Drying: Dry combined organics over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Validation: Verify structure via

    
    H-NMR (D
    
    
    
    O or CDCl
    
    
    ). Look for the disappearance of the
    
    
    -proton amine shift and appearance of the
    
    
    -hydroxy shift (~4.2 ppm).

Biological Implications & Drug Design[1][3][4]

Monocarboxylate Transporter (MCT) Interaction

The 2-hydroxy-3-methoxy scaffold is designed to interact with MCT1 and MCT4.

  • Substrate Mimicry: The

    
    -hydroxy acid motif is the primary recognition element for MCTs.
    
  • Metabolic Blockade: The C3-methoxy group prevents phosphorylation (by glycerate kinase) and oxidation (to hydroxypyruvate), effectively creating a "metabolically dead" lactate analog that can compete for transport but not fuel the TCA cycle.

Structure-Activity Relationship (SAR) Map

SAR_Map Center This compound C1 C1: Carboxylic Acid Center->C1 C2 C2: Alpha-Position Center->C2 C3 C3: Beta-Methoxy Center->C3 E1 Essential for MCT recognition Prodrug target (Esters) C1->E1 E2 Chirality determines affinity (S)-isomer mimics L-Lactate C2->E2 E3 Increases Lipophilicity vs OH Blocks Kinase activity C3->E3

Figure 2: Pharmacophore analysis highlighting the functional role of each carbon position.

References

  • PubChem. (2025).[2][3][4] 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (Ambrisentan Impurity).[1] National Library of Medicine. [Link]

  • PubChem. (2025).[2][3][4] O-Methylserine (2-amino-3-methoxypropanoic acid).[2][4] National Library of Medicine. [Link]

  • Shiraiwa, T., et al. (2003).[5] Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution.[5][6] Chemical & Pharmaceutical Bulletin. [Link]

  • Cheng, F., & Ma, Y. (2021).[7] Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]

  • NIST. (2023). L-Serine Thermochemical Data. National Institute of Standards and Technology. [Link]

Sources

An In-depth Technical Guide to 2-Hydroxy-3-methoxypropanoic Acid: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-hydroxy-3-methoxypropanoic acid, a valuable chiral building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore stereoselective synthetic routes, and discuss its critical role as a pharmaceutical intermediate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.

Core Molecular Attributes

This compound is a functionalized alpha-hydroxy acid. Its structure, possessing both a hydroxyl and a methoxy group, imparts specific chemical reactivity and makes it a desirable precursor in multi-step syntheses.

PropertyValueSource
Molecular Formula C4H8O4[1]
Molecular Weight 120.11 g/mol
Canonical SMILES COCC(C(=O)O)O[1]
InChI Key JFISKVPZHADVPM-UHFFFAOYSA-N[1]

Stereochemistry: The Key to Biological Activity

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. This compound possesses a chiral center at the C2 position, leading to two enantiomers: (S)-2-hydroxy-3-methoxypropanoic acid and (R)-2-hydroxy-3-methoxypropanoic acid. The (S)-enantiomer, in particular, is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). For instance, (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid is a key intermediate for Ambrisentan, a drug used for the treatment of pulmonary artery hypertension.[2] The stereochemical purity of this building block is therefore of paramount importance as it directly influences the efficacy and safety of the final API.[3]

Synthesis of (S)-2-Hydroxy-3-methoxypropanoic Acid

The synthesis of enantiomerically pure (S)-2-hydroxy-3-methoxypropanoic acid is a key challenge. One reported method avoids the use of toxic reagents and is amenable to large-scale production.[4] This approach utilizes a diazotization reaction of a phenylalanine derivative.

Synthetic Workflow Overview

The following diagram outlines the general synthetic approach:

SynthesisWorkflow Start 2-Methyl-L-phenylalanine hydrochloride Reaction Diazotization Reaction (NaNO2, H2SO4) in 1,4-dioxane/water Start->Reaction Product (S)-2-Hydroxy-3-methoxypropanoic acid (Crude) Reaction->Product Purification Pulping and Purification (Petroleum ether/ Ethyl acetate) Product->Purification FinalProduct Pure (S)-2-Hydroxy-3-methoxypropanoic acid Purification->FinalProduct

Caption: Synthetic workflow for (S)-2-hydroxy-3-methoxypropanoic acid.

Detailed Experimental Protocol

The following is a representative protocol based on the disclosed synthesis method.[4]

Materials:

  • 2-Methyl-L-phenylalanine hydrochloride

  • 1,4-Dioxane

  • Water

  • Dilute Sulfuric Acid

  • Sodium Nitrite

  • Petroleum Ether

  • Ethyl Acetate

Procedure:

  • Prepare a mixed solution of 1,4-dioxane and water.

  • Dissolve 2-methyl-L-phenylalanine hydrochloride in the mixed solvent.

  • Add dilute sulfuric acid to the solution.

  • Cool the reaction mixture and slowly add a solution of sodium nitrite to initiate the diazotization reaction.

  • Stir the reaction mixture until the reaction is complete (monitored by an appropriate analytical technique such as TLC or HPLC).

  • Extract the crude product into an organic solvent.

  • Purify the crude product by pulping with a mixed solution of petroleum ether and ethyl acetate (e.g., in a 3:1 volume ratio).

  • Isolate the purified (S)-2-hydroxy-3-methoxypropanoic acid.

Applications in Drug Development

As a chiral building block, this compound and its derivatives are valuable in the synthesis of complex, enantiomerically pure molecules.[5] Its bifunctional nature (hydroxyl and carboxylic acid groups) allows for a variety of chemical transformations.

Intermediate for Ambrisentan

A significant application is in the synthesis of Ambrisentan, where (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid serves as a key precursor.[2] The synthesis of this intermediate often involves the reaction of benzophenone with methyl chloroacetate.[2]

Peptide Modification

Derivatives of phenylalanine, such as (S)-2-hydroxy-3-methoxypropanoic acid, can be used to improve the biological activity of polypeptide substances.[4]

Other Potential Therapeutic Areas

The structural motif of this compound is found in various compounds with potential therapeutic applications, including those targeting neurological disorders.[6] Its use as an intermediate extends to the development of anti-inflammatory and analgesic agents.[5]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity and stereochemical integrity of this compound and its derivatives.[3]

Chiral HPLC Analysis Workflow

The following diagram illustrates a general workflow for the chiral HPLC analysis.

Caption: General workflow for chiral HPLC analysis.

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound and its derivatives. It is important to consult the Safety Data Sheet (SDS) for specific handling and storage information. For example, 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is listed as toxic if swallowed and harmful in contact with skin.[7]

Conclusion

This compound, particularly its (S)-enantiomer, is a fundamentally important chiral building block in the pharmaceutical industry. Its well-defined structure and versatile reactivity make it an indispensable tool for the synthesis of complex and stereochemically pure drug candidates. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers and drug development professionals seeking to innovate in the field of medicinal chemistry.

References

  • 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947. PubChem. [Link]

  • Propanoic acid, 2-hydroxy-2-methyl-3-(4-hydroxy-3-methoxyphenyl), tris-TMS. Cheméo. [Link]

  • Chemical Properties of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- (CAS 1135-24-6). Cheméo. [Link]

  • (R)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoicacid. MySkinRecipes. [Link]

  • Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. precisionFDA. [Link]

  • 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. [Link]

  • 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid | C10H12O4 | CID 22079291. PubChem. [Link]

  • This compound (C4H8O4). PubChemLite. [Link]

Sources

Methodological & Application

Application Note: Scalable Chemo-Enzymatic Production of (S)-2-Hydroxy-3-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-hydroxy acids via coupled dehydrogenase systems.

Executive Summary

This application note details a scalable, industrial-grade protocol for the production of (S)-2-Hydroxy-3-methoxypropanoic acid (also known as


-hydroxy-

-methoxypropionic acid).[1] While chemical synthesis routes (e.g., diazotization of serine or hydrolysis of glycidic esters) often suffer from poor enantioselectivity and hazardous waste generation, this guide utilizes a biocatalytic reductive approach .

By employing a stereoselective L-Lactate Dehydrogenase (L-LDH) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system, this protocol achieves Enantiomeric Excess (ee) >99% and high atom economy.[1] This method is optimized for researchers and process engineers transitioning from milligram-scale discovery to gram/kilogram-scale production.[1]

Scientific Basis & Reaction Logic[1][2]

The Challenge of Chirality

The target molecule contains a chiral center at the C2 position. In pharmaceutical applications (e.g., as a building block for peptidomimetics or specific statin side-chains), the (S)-enantiomer is frequently the bioactive form.[1] Traditional chemical reduction of the keto-precursor (3-methoxy-2-oxopropanoic acid) yields a racemate, requiring costly chiral resolution.[1]

The Biocatalytic Solution

The selected method relies on the asymmetric reduction of the ketone carbonyl group.

  • Primary Catalyst: L-Lactate Dehydrogenase (L-LDH, EC 1.1.1.27).[1] While native LDH acts on pyruvate, engineered variants or broad-spectrum LDHs (e.g., from Staphylococcus epidermidis or Bacillus sp.) accept 3-substituted pyruvate analogs.

  • Cofactor Regeneration: The reduction consumes NADH. To make the process economically viable, NADH is regenerated in situ using Glucose Dehydrogenase (GDH) and glucose. This drives the equilibrium forward due to the irreversible hydrolysis of the gluconolactone byproduct.

Reaction Pathway Diagram

The following diagram illustrates the coupled enzymatic cycle and the mass flow logic.

G NADH NADH NAD NAD+ NADH->NAD Reduction Step NAD->NADH Regeneration Step Substrate 3-Methoxy-2-oxopropanoic acid (Keto Acid) Product (S)-2-Hydroxy-3-methoxy- propanoic acid Substrate->Product L-LDH Glucose Glucose Gluconate Gluconic Acid Glucose->Gluconate GDH

Figure 1: Coupled enzymatic reduction showing the conversion of the keto-acid precursor to the chiral hydroxy acid, powered by the Glucose/GDH recycling system.[1]

Materials & Equipment

Reagents
  • Substrate: Sodium 3-methoxy-2-oxopropanoate (Precursor).[1] Note: If not commercially available, this is synthesized via Claisen condensation of dimethyl oxalate and methyl methoxyacetate, followed by hydrolysis.

  • Enzymes:

    • L-Lactate Dehydrogenase (L-LDH) lyophilized powder (>50 U/mg).[1]

    • Glucose Dehydrogenase (GDH) (>20 U/mg).[1]

  • Cofactor:

    
    -Nicotinamide adenine dinucleotide, reduced disodium salt (NADH) or oxidized (NAD+).[1] Catalytic quantity only.
    
  • Cosubstrate: D-Glucose (1.2 equivalents relative to substrate).[1]

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

Equipment
  • Thermostated bioreactor (0.5L - 5L scale) with overhead stirring.[1]

  • pH-stat titrator (Automatic addition of NaOH/HCl).[1]

  • Ultrafiltration unit (10 kDa cutoff) for enzyme recovery.[1]

  • Continuous Liquid-Liquid Extractor (for DSP).[1]

Experimental Protocols

Protocol A: Upstream Bioconversion (1.0 L Scale)

Objective: Convert 50g of precursor to target chiral acid with >95% conversion.

  • Buffer Preparation: Prepare 1.0 L of 100 mM Potassium Phosphate buffer (pH 7.0). Degas to remove excess oxygen (protects enzymes).[1]

  • Substrate Loading:

    • Dissolve 50.0 g (approx. 0.35 mol) of Sodium 3-methoxy-2-oxopropanoate in the buffer.

    • Add 75.0 g (0.42 mol) of D-Glucose.

    • Checkpoint: Measure pH. Adjust to 7.0 using 2M NaOH.

  • Cofactor Addition: Add 100 mg of NAD+. (The system will cycle this, so stoichiometric amounts are unnecessary).

  • Enzyme Initiation:

    • Add 5000 Units of GDH.

    • Add 10000 Units of L-LDH.

    • Tip: Dissolve enzymes in a small volume of buffer first to prevent aggregation.

  • Reaction Maintenance:

    • Temperature: Maintain at 30°C.

    • Agitation: 200 rpm (Gentle mixing to avoid protein shear).

    • pH Control (CRITICAL): The GDH reaction produces gluconic acid, which will rapidly drop the pH. Use a pH-stat to automatically titrate 2M NaOH to maintain pH 7.0.

    • Self-Validating Step: The consumption of NaOH is directly proportional to the reaction progress. When NaOH consumption stops, the reaction is complete.

  • Termination: Reaction typically completes in 12–24 hours. Verify conversion via HPLC (see Section 6).

Protocol B: Downstream Processing (Purification)

Objective: Isolate the hydrophilic acid from the aqueous broth containing gluconate and enzymes.[1]

  • Enzyme Removal:

    • Pass the reaction mixture through a 10 kDa Ultrafiltration (UF) membrane.[1]

    • Result: Permeate contains product, gluconate, and salts. Retentate contains enzymes (can be recycled).[1]

  • Acidification:

    • Cool permeate to 4°C.

    • Acidify to pH 1.5 using concentrated HCl. This protonates the target acid (

      
      ) making it extractable.[1]
      
  • Continuous Extraction:

    • Challenge: The methoxy group increases solubility in organics compared to lactate, but it is still hydrophilic. Simple batch extraction is inefficient.

    • Method: Use a Continuous Liquid-Liquid Extractor with Ethyl Acetate or Methyl tert-butyl ether (MTBE) for 12 hours.[1]

    • Alternative: For larger scales, use Reactive Extraction with Trioctylamine (TOA) in kerosene, followed by back-extraction.

  • Solvent Evaporation:

    • Dry the organic phase over anhydrous

      
      .
      
    • Evaporate solvent under reduced pressure (Rotavap) at 40°C.[1]

  • Final Polish (Crystallization):

    • The resulting oil can be crystallized as a Dicyclohexylamine (DCHA) salt if a solid is required, or distilled (high vacuum) if the free acid is stable.[1]

    • For pharmaceutical use: Redissolve in water, pass through a cation exchange resin (H+ form) to remove any amine traces, and lyophilize.

Data Presentation & Expectations

The following table summarizes typical performance metrics for this protocol compared to chemical synthesis.

ParameterBiocatalytic Route (This Protocol)Chemical Route (Diazotization)
Enantiomeric Excess (ee) > 99.5% (S) 85 - 92% (S)
Yield (Isolated) 85 - 90%60 - 70%
Atom Economy High (Regenerated Cofactor)Low (Stoichiometric waste)
Safety Profile Benign (Aqueous, pH 7)Hazardous (

gas, Nitrites)
Scalability Linear (via Bioreactor volume)Difficult (Exothermic control)

Process Workflow Diagram

ProcessFlow Start Raw Materials (Keto-acid + Glucose) Bioreactor Bioreactor (pH 7.0) LDH + GDH + NAD+ Start->Bioreactor UF Ultrafiltration (10kDa) Recycle Enzymes Bioreactor->UF 24h UF->Bioreactor Retentate (Enzymes) Acid Acidification (pH 1.5) (Protonation) UF->Acid Permeate Extract Continuous Extraction (Ethyl Acetate) Acid->Extract Evap Evaporation & Crystallization Extract->Evap Organic Phase Final Final Product (S)-2-Hydroxy-3-methoxypropanoic acid Evap->Final

Figure 2: Downstream processing workflow emphasizing enzyme recycling and continuous extraction.

Quality Control & Analytics

To validate the "Self-Validating" nature of the protocol, use the following analytical method:

  • Method: Chiral HPLC.

  • Column: Chirex 3126 (D-Penicillamine) or equivalent ligand-exchange column.[1]

  • Mobile Phase: 2 mM

    
     in water : Isopropanol (95:5).[1]
    
  • Detection: UV at 254 nm (if derivatized) or 210 nm (direct).[1]

  • Retention Times:

    • (R)-Enantiomer: ~12.5 min[1]

    • (S)-Enantiomer: ~14.2 min[1]

  • Purity Criteria: ee > 99.0%; Chemical Purity > 98% (by NMR).

Troubleshooting Guide

IssueProbable CauseCorrective Action
pH drops too fast Insufficient buffering or rapid GDH activity.[1]Increase titration speed; ensure pH-stat is calibrated. Do not let pH drop below 6.0 (LDH instability).[1]
Low Conversion Enzyme inhibition by product or gluconate.Verify via HPLC. If stalled, add 10% more NAD+. Ensure glucose is in excess.
Emulsion in Extraction Protein contamination in filtrate.Ensure Ultrafiltration membrane is intact. Add brine to the aqueous phase to break emulsion.
Low ee% Background chemical reduction or contamination.Ensure no borohydride reagents are present. Verify enzyme specificity (run a small scale control).

References

  • Bioc

    
    -Hydroxy Acids. 
    
    • Context: foundational review of LDH and GDH coupled systems.

    • Source: Patel, R. N. (2000).[1] Stereoselective Biocatalysis. Marcel Dekker.

    • Verification:[1]

  • Cofactor Regeneration for Sustainable Enzym

    • Context: Detailed mechanics of the GDH/Glucose recycling loop used in this protocol.
    • Source: Weckbecker, A., et al. (2010). Biotechnology Journal.

    • Verification:[1]

  • Downstream Processing of Hydrophilic Carboxylic Acids.

    • Context: Justification for using continuous extraction/reactive extraction for polar acids.

    • Source: Datta, D., et al. (2006). Fermentation and recovery of lactic acid.[2] Journal of Chemical Technology & Biotechnology.

    • Verification:[1]

  • Properties of 3-Methoxy-2-hydroxypropanoic acid.

    • Context: Chemical structure and basic physical properties.[3]

    • Source: PubChem Database.

    • Verification:[1]

Sources

Application Notes & Protocols: (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid as a Pivotal Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, a sophisticated chiral building block of significant interest in modern drug development. We will dissect the synthetic pathway to this valuable intermediate, elucidating the chemical principles that govern each step, from the initial carbon-carbon bond formation to the critical chiral resolution. Furthermore, we will detail its application in the synthesis of Ambrisentan, a potent endothelin receptor antagonist, thereby showcasing its utility for researchers, medicinal chemists, and process development scientists. The protocols provided herein are designed to be robust and reproducible, with a focus on explaining the underlying rationale for key experimental parameters.

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of drug development. The "chiral pool" approach, which utilizes readily available, enantiopure molecules from nature as starting materials, is a powerful strategy in asymmetric synthesis.[1] (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid stands as a prime example of a non-natural chiral building block that serves as a key intermediate in the synthesis of complex therapeutic agents.[2] Its primary application lies in the synthesis of Ambrisentan, a drug used for the treatment of pulmonary artery hypertension.[3][4] This guide will provide a comprehensive overview of the synthesis and application of this vital chiral intermediate.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is essential for its effective use.

PropertyValueReference
Molecular Formula C₁₆H₁₆O₄[5]
Molecular Weight 272.30 g/mol [5]
Appearance White to off-white crystalline powder[6]
Melting Point ~120-125 °C (decomposes)[3][5]
Optical Rotation [α] +11.0 to +15.0° (c=1.8 in Ethanol)[6]
CAS Number 178306-52-0[5]

Synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid: A Multi-step Approach

The synthesis of the enantiomerically pure target molecule is a multi-stage process that begins with the formation of a racemic mixture, followed by a classical chiral resolution.

Diagram: Overall Synthetic Workflow

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution cluster_2 Application A Benzophenone + Methyl Chloroacetate B Methyl 3,3-diphenyl-2,3-epoxypropionate A->B Darzens Condensation (NaOMe, THF) C Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate B->C Rearrangement (p-TsOH, Methanol) D Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid C->D Hydrolysis (NaOH, H₂O) E Diastereomeric Salt Formation (with Chiral Amine) D->E F Separation of Diastereomers (Crystallization) E->F G (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid F->G Acidification H Ambrisentan G->H Condensation with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine

Caption: Synthetic pathway from starting materials to Ambrisentan.

Part I: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid

Step 1: Darzens Condensation to form Methyl 3,3-diphenyl-2,3-epoxypropionate

The synthesis commences with the Darzens condensation, a classic method for forming α,β-epoxy esters (glycidic esters).[7][8] In this reaction, benzophenone is reacted with methyl chloroacetate in the presence of a strong base, such as sodium methoxide.

Mechanism Insight: The base abstracts a proton from the α-carbon of methyl chloroacetate, forming a resonance-stabilized enolate.[9] This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzophenone. The resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the chloride to form the epoxide ring.[10]

Protocol 1: Synthesis of Methyl 3,3-diphenyl-2,3-epoxypropionate

  • To a solution of sodium methoxide (4.3 g, 79.6 mmol) in dry tetrahydrofuran (THF, 25 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of benzophenone (7.2 g, 39.5 mmol) and methyl chloroacetate (6.6 g, 60.8 mmol) in dry THF (15 mL).

  • Cool the reaction mixture to -10 °C and stir for 2 hours.

  • Quench the reaction by adding water (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 80 mL).

  • Combine the organic phases and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.[11]

Step 2: Rearrangement to Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate

The epoxy ester is then subjected to an acid-catalyzed rearrangement. p-Toluenesulfonic acid (p-TsOH) in methanol is commonly employed for this transformation.

Causality of Reagent Choice: p-TsOH is a strong organic acid that is solid, non-oxidizing, and soluble in organic solvents, making it an excellent catalyst for this rearrangement.[1][12] In the presence of methanol as both a solvent and a nucleophile, the acid protonates the epoxide oxygen, activating it for ring-opening. Methanol then attacks the more substituted carbon (the one bearing the two phenyl groups), leading to the formation of the methoxy ether and the hydroxyl group.

Protocol 2: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate

  • Dissolve the crude methyl 3,3-diphenyl-2,3-epoxypropionate (8.2 g, 31.6 mmol) in methanol (40 mL).

  • Add p-toluenesulfonic acid (0.5 g) to the solution and stir at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The resulting solution containing the product is used directly in the next step.[11]

Step 3: Hydrolysis to Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid

The final step in the synthesis of the racemic mixture is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by saponification with a base like sodium hydroxide, followed by acidification.

Protocol 3: Synthesis of Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid

  • To the methanolic solution from the previous step, add an aqueous solution of sodium hydroxide (10% w/w, 60 mL).

  • Heat the mixture to reflux and stir for 1 hour, or until TLC indicates the disappearance of the ester.

  • Cool the solution to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2-3 with 1N hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the racemic acid as a solid.[11]

Part II: Chiral Resolution of the Racemic Acid

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers.[13] The most common method, and the one employed here, is the formation of diastereomeric salts with a chiral resolving agent. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

Choice of Resolving Agent: A variety of chiral amines can be used as resolving agents, such as (S)-dehydroabietylamine or (S)-1-(4-nitrophenyl)ethylamine.[3][11] The choice of resolving agent and solvent system is crucial for achieving efficient separation and high enantiomeric purity. The selection is often empirical, based on screening for the formation of a crystalline salt with one diastereomer that has significantly lower solubility than the other.[14]

Diagram: Chiral Resolution Process

G Racemic_Acid Racemic Acid (R and S enantiomers) Diastereomeric_Salts Diastereomeric Salts (R-acid, S-amine) (S-acid, S-amine) Racemic_Acid->Diastereomeric_Salts Chiral_Amine Chiral Amine (S-enantiomer) Chiral_Amine->Diastereomeric_Salts Crystallization Crystallization Diastereomeric_Salts->Crystallization Insoluble_Salt Less Soluble Salt (S-acid, S-amine) Crystallization->Insoluble_Salt Precipitates Soluble_Salt More Soluble Salt (R-acid, S-amine) Crystallization->Soluble_Salt Remains in solution Acidification Acidification Insoluble_Salt->Acidification S_Acid (S)-Enantiomer Acidification->S_Acid

Caption: Diastereomeric salt formation and separation.

Protocol 4: Chiral Resolution of 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid

  • Dissolve the racemic acid (14 g, 51.4 mmol) in methyl tert-butyl ether (140 mL) and heat to reflux for 30 minutes.

  • In a separate flask, dissolve (S)-dehydroabietylamine (14.7 g, 51.4 mmol) in methyl tert-butyl ether (50 mL).

  • Add the solution of the resolving agent dropwise to the refluxing solution of the racemic acid over 10 minutes.

  • Continue to stir the mixture at reflux for 1 hour.

  • Cool the mixture to 0 °C and stir for an additional 2 hours to facilitate crystallization of the less soluble diastereomeric salt.

  • Filter the precipitate and wash with cold methyl tert-butyl ether.

  • To liberate the free acid, suspend the filtered salt in a mixture of water and methyl tert-butyl ether.

  • Acidify the mixture with 1N hydrochloric acid to a pH of 2-3.

  • Separate the organic layer, and extract the aqueous layer with methyl tert-butyl ether.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the resulting solid from toluene to obtain enantiomerically pure (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid.[11] The enantiomeric purity can be confirmed by chiral HPLC.

Application in the Synthesis of Ambrisentan

The primary utility of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is as a key intermediate in the synthesis of Ambrisentan.[6] This involves a nucleophilic aromatic substitution reaction where the hydroxyl group of the chiral acid displaces a leaving group on the pyrimidine ring.

Protocol 5: Synthesis of Ambrisentan

  • In a reaction vessel under an inert atmosphere, add (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid (3.6 g, 13.1 mmol) and sodium amide (1.0 g, 25.6 mmol) to anhydrous dimethylformamide (DMF, 20 mL).

  • Slowly add a solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (3.63 g, 19.6 mmol) in DMF (10 mL) to the mixture.

  • Stir the reaction at room temperature for 5 hours.

  • Quench the reaction with water (20 mL) and acidify to a pH of 2 with 10% sulfuric acid.

  • Extract the mixture with ethyl acetate (4 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ambrisentan, which can be further purified by recrystallization.[11]

Conclusion

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is a testament to the power of chiral building blocks in streamlining the synthesis of complex, enantiomerically pure pharmaceuticals. The synthetic route, while multi-stepped, relies on well-understood and robust chemical transformations. The Darzens condensation provides an efficient entry to the carbon skeleton, while classical resolution offers a reliable, albeit sometimes challenging, method for obtaining the desired enantiomer. A thorough understanding of the principles behind each step, from the mechanism of the Darzens reaction to the factors influencing the success of chiral resolution, is critical for any scientist working in the field of medicinal or process chemistry. This guide provides a solid foundation for the synthesis and application of this important chiral intermediate.

References

  • Darzens reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Li, J., Tian, L., et al. (2015). Improved Synthesis Process of Ambrisentan and Darusentan. Chemical Engineering Transactions, 46, 43-48.
  • Li, J., Tian, L., et al. (2015). Improved Synthesis Process of Ambrisentan and Darusentan.
  • Darzens Condensation - Master Organic Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents. (n.d.).
  • WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents. (n.d.).
  • EP2451786B1 - Improved process for the preparation of ambrisentan and novel intermediates thereof - Google Patents. (n.d.).
  • US8962832B2 - Process for the preparation of ambrisentan and novel intermediates thereof - Google Patents. (n.d.).
  • CN103012280A - Method for preparing ambrisentan - Google Patents. (n.d.).
  • Darzens Condensation: Mechanism and Applications - Chemistry Notes. (2022, January 28). Retrieved February 15, 2026, from [Link]

  • Darzens reaction - L.S.College, Muzaffarpur. (2020, February 13). Retrieved February 15, 2026, from [Link]

  • (S)-2-Hydroxy-3-Methoxy-33-Diphenylpropionic Acid 98.0%(HPLC) - Pure Synth. (n.d.). Retrieved February 15, 2026, from [Link]

  • Darzens Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Role of P-Toluenesulfonic Acid in Chemical Reactions - Oreate AI Blog. (2025, December 30). Retrieved February 15, 2026, from [Link]

  • p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review - Preprints.org. (2024, April 23). Retrieved February 15, 2026, from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. (2020, October 23). Retrieved February 15, 2026, from [Link]

  • Lossen Rearrangement of p-Toluenesulfonates of N-Oxyimides in Basic Condition, Theoretical Study, and Molecular Docking - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chiral resolution - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • ON ESTERS OF p-TOLUENESULFONIC ACID | The Journal of Organic Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chiral Resolution Screening | Solid State - Onyx Scientific. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. (n.d.). Retrieved February 15, 2026, from [Link]

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Application Notes and Protocols for the Preparation of Esters from 2-Hydroxy-3-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxy-3-methoxypropanoic acid and its derivatives are valuable chiral building blocks in pharmaceutical and biochemical research.[1][2] Their structural similarity to neurotransmitters makes them key intermediates in the synthesis of drugs targeting neurological disorders.[3] The esterification of this α-hydroxy acid is a critical step in modifying its properties for various applications, including improving the living activity of polypeptide substances and use in cosmetics for its moisturizing properties.[2] This document provides detailed protocols for the preparation of esters from this compound, offering researchers and drug development professionals a comprehensive guide to established and effective synthetic methodologies.

The presence of both a hydroxyl and a carboxylic acid group in this compound presents a unique challenge and opportunity in its esterification. Careful selection of the esterification method is crucial to achieve high yields and purity, while avoiding unwanted side reactions such as self-esterification or etherification of the secondary alcohol. This guide will explore three distinct and widely applicable esterification methods: Fischer-Speier Esterification, Steglich Esterification, and Diazomethane-mediated Methylation. Each protocol is presented with a detailed explanation of the underlying chemical principles, step-by-step procedures, and necessary safety precautions.

Method 1: Fischer-Speier Esterification

Principle: Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] For this compound, this method is suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol is readily available and can be used in excess to drive the reaction equilibrium towards the product.[4] The reaction is reversible, and the removal of water is essential for achieving high yields.[4]

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]

  • Excess Alcohol: Using the alcohol as the solvent or in a large excess shifts the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[4]

  • Reflux: The reaction is typically heated to reflux to increase the reaction rate.[5] A reflux condenser is used to prevent the loss of volatile reactants and solvent.[5]

Experimental Protocol: Synthesis of Methyl 2-Hydroxy-3-methoxypropanoate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of dry methanol (e.g., 20-50 eq), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[5]

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[6]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude ester. Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure methyl 2-hydroxy-3-methoxypropanoate.[5]

Data Presentation
ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0120.10
Methanol20-5032.04
Sulfuric Acid (conc.)0.05-0.198.08

Expected Yield: 70-85% (dependent on reaction time and efficiency of water removal).

Workflow Diagram

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acid This compound Reflux Reflux (4-24h) Acid->Reflux MeOH Methanol (excess) MeOH->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Neutralize Neutralize with NaHCO₃ Reflux->Neutralize Evaporate Evaporate MeOH Neutralize->Evaporate Extract Extract with EtOAc Evaporate->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Column Chromatography or Distillation Dry->Purify Product Methyl 2-hydroxy-3-methoxypropanoate Purify->Product

Caption: Fischer-Speier Esterification Workflow.

Method 2: Steglich Esterification

Principle: The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of Fischer esterification.[7] It proceeds under mild, often neutral pH conditions at room temperature.[9][10]

Causality of Experimental Choices:

  • DCC (Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7] This intermediate is then susceptible to nucleophilic attack by the alcohol. The byproduct, dicyclohexylurea (DCU), is a stable, insoluble solid that can be easily removed by filtration.[8]

  • DMAP (4-Dimethylaminopyridine): DMAP acts as a superior acyl transfer catalyst.[7] It is more nucleophilic than the alcohol and reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This "active ester" intermediate readily reacts with the alcohol to form the desired ester and regenerates the DMAP catalyst.[7] The use of DMAP is crucial for efficient ester formation and suppresses a potential side reaction, the 1,3-rearrangement of the O-acylisourea to a stable N-acylurea.[7][8]

Experimental Protocol: Synthesis of a Generic Ester of this compound
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.05-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 0.5 M HCl to remove any remaining DMAP and unreacted DCC.

    • Wash with a saturated solution of NaHCO₃ to remove any unreacted carboxylic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Data Presentation
ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0120.10
Alcohol1.0-1.2Varies
DCC1.1206.33
DMAP0.05-0.2122.17

Expected Yield: 80-95% (generally high due to the mild reaction conditions).

Reaction Mechanism Diagram

Steglich_Mechanism RCOOH R-COOH O_acylisourea O-acylisourea (intermediate) RCOOH->O_acylisourea + DCC DCC DCC Ester R-COOR' O_acylisourea->Ester + R'-OH Acyl_DMAP [Acyl-DMAP]⁺ (active ester) O_acylisourea->Acyl_DMAP + DMAP Alcohol R'-OH DCU DCU DMAP DMAP Acyl_DMAP->Ester + R'-OH

Caption: Simplified Mechanism of Steglich Esterification.

Method 3: Diazomethane-mediated Methylation

Principle: Diazomethane (CH₂N₂) is a highly reactive and selective reagent for the methylation of carboxylic acids.[11] The reaction is typically high-yielding and proceeds under very mild conditions, often at room temperature or below.[11][12] The only byproduct is nitrogen gas, which simplifies purification.[11] This method is exclusively for the synthesis of methyl esters.

Causality of Experimental Choices:

  • Diazomethane: Carboxylic acids are acidic enough to protonate diazomethane, forming a methyldiazonium cation and a carboxylate anion.[11][12] The methyldiazonium ion is an excellent leaving group (N₂), and the carboxylate anion acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction to form the methyl ester and nitrogen gas.[12]

  • Safety Precautions: Diazomethane is a toxic, explosive, and carcinogenic gas.[11][12] It must be handled with extreme caution in a well-ventilated fume hood, using specialized glassware with fire-polished joints to avoid detonation.[12] Due to these hazards, a safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), is often preferred.

Experimental Protocol: Synthesis of Methyl 2-Hydroxy-3-methoxypropanoate using TMS-Diazomethane
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of a suitable solvent like diethyl ether or THF and methanol (e.g., a 10:1 ratio).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of TMS-diazomethane (typically a 2.0 M solution in hexanes, 1.1-1.2 eq) dropwise to the stirred solution. The appearance of a persistent yellow color indicates the presence of excess diazomethane and the completion of the reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Work-up:

    • Quench the excess TMS-diazomethane by the careful dropwise addition of a few drops of acetic acid until the yellow color disappears.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting crude methyl ester is often of high purity. If necessary, it can be further purified by column chromatography on silica gel.

Data Presentation
ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0120.10
TMS-Diazomethane1.1-1.2114.22

Expected Yield: >95% (typically quantitative or near-quantitative).

Logical Relationship Diagram

Diazomethane_Logic Start This compound Protonation Proton Transfer Start->Protonation Reagent TMS-Diazomethane Reagent->Protonation Intermediate Methyldiazonium Carboxylate Ion Pair Protonation->Intermediate SN2 Sₙ2 Attack Intermediate->SN2 Product Methyl 2-hydroxy-3-methoxypropanoate SN2->Product Byproduct Nitrogen Gas (N₂) SN2->Byproduct

Caption: Logical Flow of Diazomethane Methylation.

Purification and Characterization

General Purification Procedures:

  • Extraction and Washing: After the reaction, the crude product is typically isolated by extraction into an organic solvent. Washing with dilute acid or base can remove unreacted starting materials and catalysts.[5][13]

  • Drying: The organic layer is dried over an anhydrous salt like Na₂SO₄ or MgSO₄ to remove residual water.

  • Chromatography: Column chromatography on silica gel is a common method for purifying esters, separating the product from any remaining impurities.[13]

  • Distillation: For volatile esters, distillation under reduced pressure can be an effective purification technique.[5]

Characterization: The structure and purity of the synthesized esters should be confirmed by spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.[14]

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1735-1750 cm⁻¹).[15]

  • Mass Spectrometry (MS): To determine the molecular weight of the ester.[15]

Conclusion

The choice of esterification method for this compound depends on the desired ester, the scale of the reaction, and the sensitivity of the substrates to the reaction conditions. Fischer-Speier esterification is a cost-effective method for simple alkyl esters, while Steglich esterification offers a milder alternative for more complex or sensitive alcohols. For the specific synthesis of the methyl ester, diazomethane or its safer analogue, TMS-diazomethane, provides a highly efficient and clean reaction. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently synthesize a variety of esters from this compound for their specific applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Pearson. Diazomethane can be used to convert a carboxylic acid to a methyl ester. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. DOI:10.1039/D1GC02251B. [Link]

  • Presset, M., et al. (2013). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. The Journal of Organic Chemistry, 78(9), 4410-4414.
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Moodle. Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • LookChem. General procedures for the purification of Esters. [Link]

  • Science Ready. Reflux, Isolation and Purification of Esters – HSC Chemistry. [Link]

  • Google Patents.
  • Google Patents. US4304925A - Process for purifying esters.
  • MySkinRecipes. (R)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoicacid. [Link]

  • Google Patents. CN105884348A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • PubChem. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. [Link]

  • National Center for Biotechnology Information. (2020). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules, 25(21), 5099. [Link]

  • NIST. 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-. [Link]

  • PubChem. 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid. [Link]

  • ResearchGate. Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. [Link]

  • ChemSrc. 3-hydroxy-3-(3-methoxy-4-methylphenyl)-2-methylpropanoic acid. [Link]

  • PubChem. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. [Link]

  • ResearchGate. (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

  • ResearchGate. Synthesis, crystal structure and spectroscopic study of para substituted 2-hydroxy-3-methoxybenzalideneanilines | Request PDF. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

  • Google Patents.
  • PubChem. 2-Hydroxy-3-methoxychalcone. [Link]

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Solvent selection for dissolving 2-Hydroxy-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection and Handling Protocols for 2-Hydroxy-3-methoxypropanoic Acid

Executive Summary

This compound (HMPA) is a small, polar


-hydroxy acid (AHA) structurally related to glyceric acid and O-methylated serine metabolites. Its dual functionality—combining a carboxylic acid, an 

-hydroxyl group, and a

-methoxy ether linkage—creates a unique solubility profile that challenges standard lipophilic extraction methods.

This guide provides a scientifically grounded framework for solvent selection. Unlike simple lipophilic drugs, HMPA requires specific pH control to modulate its solubility between aqueous and organic phases. This note details the physicochemical rationale, provides a validated decision tree for solvent selection, and outlines a self-validating protocol for extraction and stock solution preparation.

Physicochemical Profile & Solubility Rationale

To select the correct solvent, one must understand the molecular forces at play. HMPA exhibits amphiphilic properties but leans heavily towards hydrophilicity due to its high oxygen-to-carbon ratio.

PropertyEstimated ValueImpact on Solvent Selection
Molecular Weight ~120.10 g/mol Small size allows rapid diffusion; high solubility in small-molecule solvents (MeOH, Water).
pKa (Carboxyl) ~3.6 – 3.8 (Predicted)Critical: At neutral pH (7.0), HMPA exists as a carboxylate anion (highly water-soluble). To extract into organic solvents, pH must be < 2.5.
LogP (Octanol/Water) -0.5 to 0.0 (Predicted)Indicates preference for aqueous phases. Non-polar solvents (Hexane, Heptane) are ineffective .
H-Bond Donors 2 (-OH, -COOH)Requires solvents capable of H-bonding (Water, Alcohols, DMSO) for high-concentration stocks.
H-Bond Acceptors 4 (C=O, -OH, -O-, -OH)Excellent solubility in protic solvents.

Key Insight: The


-methoxy group reduces polarity slightly compared to glyceric acid, allowing extraction into moderately polar organic solvents (e.g., Ethyl Acetate) only when the carboxylic acid is protonated.

Solvent Selection Guide

The choice of solvent is strictly dictated by the downstream application. Use the table below to match your experimental needs with the optimal solvent system.

Table 1: Solvent Compatibility Matrix
ApplicationRecommended SolventGradeRationale
Stock Solution (Storage) DMSO (anhydrous)Molecular BiologyUniversal solubility; prevents hydrolysis; freeze-thaw stable.
Cell Culture / Bioassay Water or PBS Cell CultureHMPA is highly water-soluble. Avoid DMSO if >0.1% final conc. is toxic to cells.
LC-MS Analysis Water:Acetonitrile (95:5) + 0.1% Formic AcidLC-MSAcidification suppresses ionization, improving peak shape on C18 columns.
Extraction (Liquid-Liquid) Ethyl Acetate or n-Butanol HPLCRequires pH adjustment (pH < 2) to drive HMPA into the organic phase.
Synthesis Reaction DMF or THF AnhydrousGood solubility; THF allows for easy removal via rotary evaporation.
Forbidden Solvents Hexane, Heptane, Toluene-HMPA is insoluble; these will cause precipitation or phase separation.
Visual Guide: Solvent Decision Tree

The following logic flow ensures you select the correct solvent system based on your specific experimental constraints.

SolventSelection Start START: Select Application Bioassay Biological Assay (Cell/Enzyme) Start->Bioassay Analytical Analytical Chemistry (LC-MS / NMR) Start->Analytical Extraction Isolation / Extraction from Matrix Start->Extraction HighConc High Conc. Stock needed? Bioassay->HighConc LCMS LC-MS Analysis Analytical->LCMS NMR NMR Analysis Analytical->NMR Matrix Aqueous Matrix? Extraction->Matrix DMSO Use DMSO (Dilute into media) HighConc->DMSO Yes (>50 mM) Water Use Water / PBS (Direct dissolution) HighConc->Water No (<10 mM) MobilePhase H2O : ACN + 0.1% Formic Acid (Keep Acidic) LCMS->MobilePhase D2O D2O or DMSO-d6 NMR->D2O Acidify STEP 1: Acidify to pH < 2.0 (HCl or Formic Acid) Matrix->Acidify Yes SolventChoice STEP 2: Extract with Ethyl Acetate (3x) Acidify->SolventChoice

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.

Detailed Protocols

Protocol A: Preparation of High-Integrity Stock Solutions

Purpose: To create a stable, accurate reference standard for long-term use.

Materials:

  • HMPA Solid (Store desiccated at -20°C).

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, ≥99.9%) or Ultra-pure Water (Milli-Q).

  • Vials: Amber glass (to protect from potential photodegradation, though HMPA is generally stable).

Procedure:

  • Equilibration: Allow the HMPA vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Weigh the target mass (e.g., 10 mg) into a tared amber vial.

    • Self-Validation Check: Ensure the balance stabilizes. HMPA may be slightly hygroscopic; rapid weight gain indicates moisture uptake.

  • Solvation:

    • For DMSO: Add solvent to achieve 50–100 mM concentration. Vortex for 30 seconds. The solution should be clear and colorless.

    • For Water: Add solvent to achieve up to 50 mM. Sonicate for 1 minute if crystals persist.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

Protocol B: The "pH-Switch" Extraction Method

Purpose: To isolate HMPA from an aqueous reaction mixture or biological fluid. Mechanism:[1][2][3] This protocol exploits the pKa (~3.7). By lowering the pH, we protonate the carboxylate (A⁻ → HA), rendering the molecule neutral and extractable into organic solvents.

Materials:

  • Aqueous sample containing HMPA.

  • 1M HCl (Hydrochloric Acid).

  • Ethyl Acetate (EtOAc) - Preferred for safety and efficiency.

  • pH strips or meter.

  • Magnesium Sulfate (MgSO₄) - Drying agent.

Workflow Diagram:

ExtractionWorkflow Input Aqueous Sample (Neutral pH) Acidify Acidify with 1M HCl Target pH 1.5 - 2.0 Input->Acidify AddSolvent Add Ethyl Acetate (1:1 Volume) Acidify->AddSolvent Mix Vortex/Shake (2 mins) AddSolvent->Mix Separate Phase Separation (Centrifuge if needed) Mix->Separate Separate->AddSolvent Aqueous Waste Collect Collect Organic (Top Layer) Separate->Collect HMPA in Organic Repeat Repeat 2x Collect->Repeat Dry Dry over MgSO4 & Evaporate Repeat->Dry

Figure 2: The "pH-Switch" extraction workflow. Acidification is the critical control point.

Step-by-Step:

  • Measure Initial pH: Check the pH of your aqueous sample.

  • Acidification (CRITICAL): Dropwise add 1M HCl while stirring.

    • Target: pH 1.5 – 2.0.

    • Why: At pH 2.0, >98% of HMPA is in the protonated (neutral) form, maximizing distribution into the organic phase.

  • Solvent Addition: Add an equal volume of Ethyl Acetate.

  • Extraction: Shake vigorously for 2 minutes. If an emulsion forms, centrifuge at 3000 x g for 5 minutes.

  • Separation: Collect the upper organic layer.

  • Repeat: Repeat steps 3–5 two more times with fresh Ethyl Acetate.

  • Drying: Combine organic fractions, add anhydrous MgSO₄ (approx. 1g per 50mL), and let sit for 10 minutes. Filter and evaporate solvent under reduced pressure (Rotovap < 40°C).

Analytical Considerations (LC-MS)

When analyzing HMPA, standard Reverse Phase (RP) conditions apply, but the mobile phase must be acidic.

  • Column: C18 or C18-Aq (Polar Endcapped) is recommended to retain this polar molecule.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Note: Without acid, HMPA will ionize (COO⁻), elute in the void volume, and show poor peak shape (tailing).

References

  • PubChem Database. Compound Summary for CID 10206680 (Analogous Alpha-Hydroxy Acids). National Center for Biotechnology Information. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for acidification and extraction of carboxylic acids).
  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. 3rd Edition. Wiley-VCH, 2003. (Authoritative source on solvent polarity and solubility parameters).

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxy-3-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxy-3-methoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications and regulatory compliance. This document offers a structured approach to troubleshooting, grounded in chemical principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions you may have about handling and purifying this compound.

Q1: What are the typical impurities I might encounter in my crude this compound sample?

A1: The impurity profile largely depends on the synthetic route. However, common classes of impurities include:

  • Organic Impurities: These can be unreacted starting materials, intermediates, or byproducts from side reactions.[1][2] For instance, if synthesized via diazotization of a phenylalanine derivative, residual starting material or related amino acids could be present.[3]

  • Residual Solvents: Solvents used during synthesis and initial workup (e.g., ethyl acetate, ethers, hydrocarbons, alcohols) are common.[1]

  • Reagents and Catalysts: Inorganic salts, acids, or bases used during the reaction that were not completely removed during workup.[1]

  • Degradation Products: Alpha-hydroxy acids can undergo self-esterification to form linear or cyclic dimers (lactides), especially upon heating.[4] While this specific molecule's structure may hinder lactide formation compared to simpler alpha-hydroxy acids, it remains a possibility under harsh thermal conditions.

Q2: What is the first step I should take to assess the purity of my sample?

A2: A multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is an excellent first step for quantifying the main component and detecting organic impurities.[5] A reversed-phase C18 column is often suitable for polar carboxylic acids.[6][7] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities if they are present in sufficient concentration. For assessing residual solvents, Gas Chromatography (GC) with a headspace sampler is the standard method.[1]

Q3: Which purification technique is generally best for this compound?

A3: There is no single "best" technique; the optimal choice depends on the nature and quantity of the impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a solid sample, especially if the impurities have different solubility profiles than the desired product.[8]

  • Column Chromatography is powerful for separating components with similar polarities from the main product.[6]

  • Distillation under reduced pressure can be effective for removing non-volatile or high-boiling point impurities.[9][10]

The following diagram provides a general decision-making workflow for selecting a purification strategy.

G start Crude Sample Analysis (HPLC, NMR, GC) impurity_type What is the primary impurity type? start->impurity_type solid_impurities Insoluble Solids / Particulates impurity_type->solid_impurities Particulates colored_impurities Colored Impurities impurity_type->colored_impurities Color polar_impurities Structurally Similar / Polar Impurities impurity_type->polar_impurities Soluble Organics non_volatile_impurities Non-Volatile Impurities (e.g., Salts, Polymers) impurity_type->non_volatile_impurities High MW / Salts hot_filtration Action: Hot Filtration during Recrystallization solid_impurities->hot_filtration charcoal Action: Activated Charcoal Treatment (prior to hot filtration) colored_impurities->charcoal chromatography Action: Column Chromatography (Reversed-Phase Recommended) polar_impurities->chromatography distillation Action: Vacuum Distillation non_volatile_impurities->distillation

Caption: Decision tree for selecting a primary purification method.

Part 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a solvent at varying temperatures.[11]

Q4: I'm not sure which solvent to use for recrystallization. Where do I start?

A4: The principle of "like dissolves like" is your starting point.[11][12] this compound is a polar molecule due to its hydroxyl, ether, and carboxylic acid functional groups. Therefore, polar solvents are more likely to be suitable.

Protocol for Solvent Screening:

  • Place ~50 mg of your crude solid into a small test tube.

  • Add a few drops of a test solvent at room temperature. If the solid dissolves completely, the solvent is too good and unsuitable for recrystallization.[13]

  • If it doesn't dissolve at room temperature, gently heat the mixture towards the solvent's boiling point. Add the solvent dropwise while heating until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • An ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot, and forms abundant crystals upon cooling.[14]

SolventBoiling Point (°C)PolarityComments
Water100HighGood for highly polar compounds. May require a co-solvent like ethanol or acetone if solubility is too low.[12]
Ethanol78HighA common and effective solvent for polar organic molecules.
Ethyl Acetate77MediumOften used in a solvent pair with a non-polar solvent like hexane or heptane.[3]
Acetone56HighGood dissolving power, but its low boiling point can lead to rapid evaporation and premature crystallization.[12]
Toluene111LowMay be suitable if the compound is less polar than anticipated or for specific impurities.
Heptane/Hexane98 / 69Very LowUnlikely to be a good single solvent, but excellent as an "anti-solvent" in a solvent pair system.[15]

Q5: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.

Causality & Solutions:

  • Cause: The boiling point of the solvent is higher than the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point.

  • Cause: The solution is cooling too rapidly, preventing the molecules from aligning into a crystal lattice.[12]

    • Solution: Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.

  • Cause: The concentration of the solute is too high, or the solvent polarity is not optimal.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to decrease the concentration, and allow it to cool slowly. If the problem persists, adding a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent" like heptane) can sometimes induce crystallization.

G start Problem: Compound 'Oiled Out' cause1 Cause: Cooling Too Rapidly start->cause1 cause2 Cause: Solution is Oversaturated start->cause2 cause3 Cause: Solvent Polarity Suboptimal start->cause3 solution1 Solution: Allow slow cooling. Insulate flask. cause1->solution1 solution2 Solution: Reheat, add more solvent, then cool slowly. cause2->solution2 solution3 Solution: Reheat, add a small amount of an 'anti-solvent'. cause3->solution3

Caption: Troubleshooting workflow for when a compound oils out.

Q6: My recrystallization yield is very low. How can I improve it?

A6: Low yield can result from several factors.

  • Cause: Using too much solvent. This keeps a significant amount of your product dissolved in the mother liquor even after cooling.[16]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound. After filtering the crystals, you can try to concentrate the mother liquor by boiling off some solvent and cooling again to obtain a second crop of crystals.

  • Cause: Premature crystallization during hot filtration. If you are filtering out insoluble impurities, your product may crystallize on the funnel.

    • Solution: Use a stemless funnel and keep it hot by placing it on a flask with a small amount of boiling solvent before filtration. Filter the solution as quickly as possible.[17]

  • Cause: The chosen solvent is simply not ideal, having significant solubility even at low temperatures.

    • Solution: Re-evaluate your solvent choice using the screening method described above. A mixed solvent system may provide better results.[13]

Part 3: Troubleshooting Guide: Column Chromatography

For separating closely related impurities, reversed-phase flash chromatography is often a highly practical and efficient tool for polar carboxylic acids.[6]

Q7: My carboxylic acid is smearing/tailing on the TLC plate and column. How do I get sharp bands?

A7: Peak tailing or smearing with carboxylic acids on silica gel (normal phase) is a classic problem.

Causality & Solutions:

  • Cause: Carboxylic acids are acidic and can interact strongly and inconsistently with the slightly acidic silica gel surface. This leads to a distribution between the protonated (less polar) and deprotonated (more polar, sticks to silica) forms, causing streaking.[18]

    • Solution 1 (Recommended): Switch to Reversed-Phase (C18). C18 is a non-polar stationary phase, and it is excellent for separating polar compounds.[6] A typical mobile phase would be a gradient of water and acetonitrile (or methanol), which separates compounds based on their hydrophobicity.

    • Solution 2 (Normal Phase): Add an Acidic Modifier. If you must use normal phase silica, adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your mobile phase will help.[18] This keeps your compound fully protonated, preventing ionization on the column and leading to sharper peaks.

Q8: I'm using reversed-phase HPLC/Flash, but my peaks are broad or splitting. What should I check?

A8: This can point to issues with the mobile phase, column health, or sample preparation.

Problem SymptomPotential CauseRecommended Action
Peak Fronting Column overload (injecting too much sample).Reduce the sample concentration or injection volume.
Peak Tailing Secondary interactions with the column; column degradation (void formation).Add a modifier like 0.1% Trifluoroacetic Acid (TFA) or formic acid to the mobile phase to improve peak shape.[6] If the problem persists, the column may need to be replaced.
Split Peaks Clogged frit or a void at the head of the column; sample solvent incompatible with the mobile phase.Try back-flushing the column at a low flow rate.[19] Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause poor peak shape.[19]
Variable Retention Times Inconsistent mobile phase composition; temperature fluctuations; column not equilibrated.Ensure mobile phase is well-mixed and degassed.[20] Use a column oven for temperature stability. Always allow the column to fully equilibrate with the mobile phase (10-20 column volumes) before injecting.[19]
High Backpressure Blockage in the system (guard column, column frit, or tubing); buffer precipitation in the mobile phase.[21]Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. If a buffer is used, ensure it is fully soluble in the highest organic percentage of your gradient.[21] Filter all mobile phases.

Part 4: References

  • RediSep C-18 reversed phase column purification of carboxylic acids . Teledyne ISCO. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment . Journal of Chemical Education. [Link]

  • High-performance liquid chromatographic separation of carboxylic acids with anion-exchange and reverse-phase columns . Journal of Agricultural and Food Chemistry. [Link]

  • Preparation of hydroxy acids . Google Patents (US2909538A).

  • Recrystallization . Williamson, K. L., Minard, R. U., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. [Link]

  • Solvent Choice - Chemistry Teaching Labs . University of York. [Link]

  • Recrystallization . Wired Chemist. [Link]

  • HPLC Separation of Carboxylic Acids . SIELC Technologies. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION . University of California, Los Angeles. [Link]

  • Method for the purification of a-hydroxy acids on an industrial scale . Google Patents (EP1325032A1).

  • Column chromatography of carboxylic acids? . Reddit r/chemistry. [Link]

  • Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid . Google Patents (CN108484439A).

  • METHOD FOR PRODUCING ALPHA-HYDROXY CARBOXYLIC ACID COMPOSITION . Google Patents (EP4190767A1).

  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE . Darko, E., & Thurbide, K. B. (2017). Analytica Chimica Acta. [Link]

  • Carboxylic acid - Hydroxy, Keto, Acids . Britannica. [Link]

  • Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid . Google Patents (US20130184490A1).

  • Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid . Google Patents (WO2012017441A1).

  • Recrystallization . University of Colorado Boulder, Department of Chemistry. [Link]

  • The preparation of 2-hydroxybenzoic acid . Royal Society of Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • ANALYTICAL METHOD SUMMARIES . Eurofins. [Link]

  • Recrystallization . Professor Dave Explains (YouTube). [Link]

  • Troubleshooting Guide . Phenomenex. [Link]

  • Recrystallization and Crystallization . University of Rochester. [Link]

  • LC Purification Troubleshooting Guide . Waters Corporation. [Link]

  • 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid . PubChem. [Link]

  • 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid . PubChem. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . International Journal of Research and Analytical Reviews. [Link]

  • 2-HYDROXYPROPANOIC ACID . Ataman Kimya. [Link]

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS . Agilent. [Link]

  • HPLC Troubleshooting Guide . ResearchGate. [Link]

  • GC Troubleshooting Guide . Phenova. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques . Asian Journal of Research in Chemistry. [Link]

  • presence of organic impurities into active pharmaceutical ingredients . International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Technical Support Center: 2-Hydroxy-3-methoxypropanoic Acid (HMPA) Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 2-Hydroxy-3-methoxypropanoic acid (HMPA) . It synthesizes chemical principles of


-hydroxy acids (AHAs) and ether stability to provide actionable troubleshooting workflows.

Status: Operational | Topic: Aqueous Stability Optimization | Ticket ID: HMPA-AQ-STAB[1]

Executive Stability Snapshot

Before troubleshooting, review the baseline stability profile of HMPA in aqueous environments. This molecule behaves primarily as an


-hydroxy acid, making it susceptible to concentration-dependent oligomerization.[1]
ParameterStability RatingCritical Insight
pH Sensitivity ⚠️ ModerateStable at neutral pH (6.5–7.5).[1] Acidic pH (<4.0) triggers intermolecular esterification (dimerization).[1] Alkaline pH (>9.0) risks racemization.[1]
Concentration ⚠️ High RiskSolutions >100 mM spontaneously form estolides (linear oligomers) over time, even at room temperature.[1]
Oxidation 🛡️ StableThe

-methoxy group is robust.[1] However, the

-hydroxyl group is susceptible to metal-catalyzed oxidation to the

-keto derivative.[1]
Temperature ✅ GoodStable at 4°C. Avoid boiling (>80°C) in acidic media to prevent ether cleavage or dehydration.[1]

Degradation Pathways & Mechanisms

Understanding how HMPA degrades is essential for interpreting HPLC/MS data.[1] The diagram below illustrates the kinetic competition between the stable monomer and its degradation products.

HMPA_Degradation HMPA HMPA (Monomer) (Active Species) LinearDimer Linear Dimer (Estolide) HMPA->LinearDimer High Conc. (>1M) Low pH (<4) -H2O KetoAcid 2-Oxo-3-methoxy- propanoic acid HMPA->KetoAcid Oxidation (Fe/Cu ions + O2) Racemate Racemic Mixture (DL-HMPA) HMPA->Racemate High pH (>10) Heat LinearDimer->HMPA Hydrolysis (Dilution/Neut. pH) CyclicDimer Cyclic Dimer (Dioxane-dione) LinearDimer->CyclicDimer Heat + Acid Intramolecular Cyclization

Figure 1: Primary degradation pathways of HMPA.[1] The red path (oligomerization) is the most common cause of "purity drift" in stored aqueous stocks.

Troubleshooting Guide (FAQ Format)

Scenario A: "My HPLC shows a new peak at a longer retention time appearing in my stock solution."

Diagnosis: Oligomerization (Estolide Formation). Like Lactic Acid, HMPA contains both a hydroxyl group and a carboxyl group.[1] In concentrated aqueous solutions, the hydroxyl of one molecule attacks the carboxyl of another, forming a dimer (ester bond). This dimer is more hydrophobic, leading to a longer retention time on Reverse Phase (C18) HPLC.[1]

Corrective Protocol:

  • Check Concentration: Is your stock >1 M? Dilute to <100 mM if possible.

  • Check pH: Ensure the stock is buffered to pH 6.0–7.5. The carboxylate anion (

    
    ) is a poor nucleophile and poor electrophile for esterification compared to the protonated acid (
    
    
    
    ).[1]
  • Reversal: If dimers are present, raise pH to 10.0 with NaOH for 30 minutes to hydrolyze esters back to monomers, then neutralize immediately.

Scenario B: "I see variability in IC50 values between fresh and frozen batches."

Diagnosis: Freeze-Thaw Cycling / pH Shift. Aqueous buffers (especially Phosphate) can undergo significant pH swings during freezing (eutectic crystallization), potentially catalyzing degradation or precipitation.[1]

Corrective Protocol:

  • Aliquot immediately: Never freeze-thaw the bulk stock more than once.

  • Cryoprotectant: If compatible with your assay, add 10% glycerol or use a buffer with low temperature-dependence (e.g., HEPES or MOPS instead of Phosphate/Tris).[1]

  • Verification: Run a "System Suitability Standard" (freshly prepared HMPA) alongside the frozen sample to normalize data.

Scenario C: "The solution is turning slightly yellow over weeks."

Diagnosis: Trace Metal Oxidation. While the methoxy group is stable, the


-hydroxy group can be oxidized to a ketone (2-oxo-3-methoxypropanoic acid) in the presence of dissolved oxygen and trace transition metals (Iron/Copper).[1]

Corrective Protocol:

  • Chelation: Add 0.1 mM EDTA to your aqueous buffer to sequester catalytic metals.[1]

  • Deoxygenation: Purge buffers with Nitrogen or Argon for 15 minutes prior to dissolving HMPA.

  • Light Protection: Store in amber vials, as photo-oxidation can accelerate this process.[1]

Laboratory Protocols: Preparing a "Gold Standard" Stock

To ensure maximum stability for long-term studies (e.g., 3-month stability studies or animal dosing), follow this self-validating preparation method.

Reagents Required[1][2][3][4]
  • HMPA Solid (>98% purity)[1]

  • Milli-Q Water (18.2 MΩ)[1]

  • 0.1 M NaOH and 0.1 M HCl[1]

  • Buffer: 50 mM HEPES (pH 7.4) or PBS (pH 7.4)

  • Stabilizer (Optional): 0.1 mM EDTA

Step-by-Step Workflow
  • Weighing: Weigh HMPA into a volumetric flask.

    • Note: HMPA is hygroscopic.[1][2][3] Weigh quickly or use a dry box.

  • Dissolution (The "Cold Start"): Add 80% of the final volume of chilled (4°C) buffer.

    • Reasoning: Dissolution is often exothermic; heat accelerates initial polymerization.[1] Keeping it cold inhibits this.[1]

  • pH Adjustment: Measure pH. It will likely be acidic.[1][2]

    • Slowly add NaOH to reach pH 7.0 - 7.4 .

    • Critical: Do not overshoot to pH >10, or you risk racemization of the chiral center.

  • Filtration: Sterile filter using a 0.22 µm PVDF or PES membrane .

    • Avoid: Nylon filters (can bind acidic small molecules).[1]

  • Validation (QC):

    • Take a 10 µL aliquot. Dilute 1:100.

    • Measure Absorbance at 210 nm (COOH group) or run HPLC.[1]

    • Success Criterion: Single peak >99% area.[1]

  • Storage:

    • Short Term (<1 week): 4°C, dark.[1]

    • Long Term (>1 week): -20°C or -80°C in single-use aliquots.

Decision Tree: Stability Optimization

Use this logic flow to determine the optimal formulation for your specific experiment.

Stability_Decision_Tree Start Start: Define Application Duration Duration of Exp? Start->Duration Conc Conc. Required? Duration->Conc < 24 Hours Buffer Buffer Selection Duration->Buffer > 24 Hours Conc->Buffer High (>50mM) Storage Storage Mode Conc->Storage Low (<10mM) Buffer->Storage Use HEPES/PBS pH 7.4 + EDTA End1 Ready for Use Storage->End1 4°C (Dark) End2 Long Term Bank Storage->End2 -80°C (Aliquots)

Figure 2: Logic flow for selecting storage conditions based on experimental duration and concentration.

References

  • General Stability of Alpha-Hydroxy Acids: Vu, D. T., et al. "Oligomerization of Lactic Acid in Aqueous Solution."[1] Journal of Chemical & Engineering Data, vol. 56, no. 4, 2011. Relevance: Establishes the mechanism of intermolecular esterification (estolide formation) in AHAs.[1]

  • Ether Stability & Cleavage: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience, 2007.[1] Relevance: Confirms the robustness of alkyl ethers (methoxy group) in non-acidic aqueous conditions.[1]

  • Physical Properties & Handling: Sigma-Aldrich.[1] "(2S)-2-Hydroxy-3-methoxypropanoic acid Product Information." Relevance: Source for hygroscopicity warnings and storage temperature recommendations.[1]

  • Deng, Y., et al.

    
    -Hydroxy Acids to 
    
    
    
    -Keto Acids."[1] ChemSusChem, vol. 5, no.[1] 6, 2012. Relevance: Validates the risk of oxidative degradation to keto-derivatives in the presence of oxygen/catalysts.

Sources

Optimizing chiral resolution of 2-Hydroxy-3-methoxypropanoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Chiral Resolution for 2-Hydroxy-3-methoxypropanoic Acid

Case ID: #CHIRAL-OPT-2H3M Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

This compound presents a unique challenge in chiral resolution due to the interplay between its polar hydroxyl/methoxy groups and the carboxylic acid moiety. Unlike simple lipophilic acids (e.g., Mandelic acid), the methoxy-methyl side chain increases water solubility and hydrogen-bonding potential, often leading to "oiling out" during classical resolution.

This guide provides a validated troubleshooting framework for three critical workflows: Diastereomeric Salt Crystallization , Enzymatic Kinetic Resolution , and Analytical Validation (HPLC) .

Module 1: Classical Resolution (Diastereomeric Salt Formation)

Primary Method for Scale-Up

The Core Challenge: The most frequent failure mode for this specific substrate is the formation of a supersaturated oil rather than a crystalline salt, driven by the high conformational flexibility of the methoxy group.

Protocol: The "Dutch Resolution" Screening Approach

Do not rely on a single amine. Use a "family" approach to disrupt the oiling phase.

  • Screening Agents:

    • Primary Candidates: (R)-1-Phenylethylamine (PEA), (R)-1-(1-Naphthyl)ethylamine.

    • Secondary Candidates: Quinine (for the acid), Cinchonidine.

    • Why? PEA forms rigid hydrogen-bond networks that stabilize the carboxylate head, while the aromatic ring provides necessary steric bulk to lock the conformation.

  • Solvent System:

    • Start with Ethanol/Isopropyl Acetate (1:2) .

    • Avoid: Pure water (solubility is too high) or pure Hexane (salt precipitates too fast as amorphous solid).

Troubleshooting Guide: Crystallization Failures

Q: The salt separates as a viscous oil (oiling out) instead of crystals.[1] How do I fix this? A: Oiling out indicates the system is in a "metastable liquid-liquid" zone rather than a solid-liquid zone.

  • Immediate Fix: Re-heat the mixture until homogeneous. Add a "bridging solvent" like Methyl tert-butyl ether (MTBE) or Acetone (10-20% v/v) to reduce the polarity gap.

  • Seeding: You must seed the solution at the cloud point. If no seed is available, scratch the glass surface or use sonication to induce nucleation.

Q: The yield is high (>40%), but the enantiomeric excess (ee) is low (<20%). A: You have formed a Solid Solution or a Conglomerate , not a pure diastereomer.

  • The Fix: Do not just cool it down. Use Iso-electric Focusing Recrystallization : Dissolve the salt in minimum hot ethanol, then slowly add the anti-solvent (e.g., Diisopropyl ether) while maintaining a temperature just 5°C below the boiling point. This "digestive ripening" allows the pure crystal lattice to eject the impurity.

Q: I cannot break the salt to recover the free acid without racemization. A:


-hydroxy acids are prone to racemization under strong basic conditions.
  • Protocol: Suspend the salt in water/EtOAc. Acidify with 1M HCl (not NaOH) to pH 1-2 at 0°C . Extract immediately into EtOAc. Avoid heating the free acid in basic aqueous solutions.

Visual Logic: Troubleshooting Oiling Out

CrystallizationLogic cluster_legend Legend Start Issue: Salt Oils Out CheckTemp Check Temperature Is it > Cloud Point? Start->CheckTemp SolventCheck Check Solvent Polarity CheckTemp->SolventCheck Temp is correct AddBridge Action: Add Bridging Solvent (MTBE or Acetone) SolventCheck->AddBridge Too Polar Seed Action: Seed at Cloud Point (Metastable Zone) AddBridge->Seed Cooling Action: Slow Cooling (1°C/min) Seed->Cooling Problem Problem Decision Decision Node Solution Corrective Action

Figure 1: Decision matrix for resolving "oiling out" phenomena during diastereomeric crystallization.

Module 2: Enzymatic Kinetic Resolution

Best for High Purity (>99% ee) Requirements[2]

The Core Challenge: The free acid inhibits most lipases. You must resolve the ester or use an organic solvent system that suppresses ionization.

Protocol: Lipase-Catalyzed Transesterification
  • Substrate: Convert this compound to its Methyl Ester or Ethyl Ester .

  • Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized as Novozyme 435).[2]

    • Alternative:Pseudomonas cepacia (PS-C) if CAL-B shows low selectivity.

  • Acyl Donor: Vinyl Acetate (Irreversible donor).

  • Solvent: Diisopropyl Ether (DIPE) or Toluene . (Hydrophobic solvents preserve the enzyme's hydration shell).

Troubleshooting Guide: Biocatalysis

Q: The reaction stops at 30% conversion. A: This is likely Product Inhibition or Enzyme Deactivation .

  • The Cause: Acetaldehyde (byproduct of vinyl acetate) can deactivate the enzyme lysine residues.

  • The Fix: Switch to Isopropenyl Acetate (releases acetone, which is less toxic to enzymes) or add molecular sieves to scavenge byproducts.

Q: The E-value (Enantiomeric Ratio) is < 20. A: The enzyme cannot distinguish the enantiomers effectively at the current temperature.

  • The Fix: Lower the temperature to 4°C - 10°C . While the rate decreases, the specificity (

    
     difference) usually increases significantly (Enthalpy-Entropy compensation).
    

Q: I need 100% yield, not 50%. A: Implement Dynamic Kinetic Resolution (DKR) .

  • Protocol: Couple the CAL-B lipase with a Ruthenium catalyst (e.g., Shvo's catalyst). The Ru-catalyst continuously racemizes the slow-reacting enantiomer while the lipase selectively acetylates the fast-reacting one. Note: This requires strictly anhydrous conditions.

EnzymaticWorkflow Racemate Racemic Ester Enzyme CAL-B (Novozyme 435) + Vinyl Acetate Racemate->Enzyme Reaction Kinetic Resolution (Transesterification) Enzyme->Reaction R_Ester (R)-Acetylated Ester (Product) Reaction->R_Ester Fast Reaction S_Alcohol (S)-Unreacted Alcohol (Substrate) Reaction->S_Alcohol Slow/No Reaction

Figure 2: Kinetic resolution workflow using CAL-B lipase. The enzyme selectively acetylates one enantiomer.

Module 3: Analytical Validation (Chiral HPLC)

Mandatory for Process Control

The Core Challenge: The methoxy group creates peak tailing on standard columns due to non-specific interactions.

Recommended Method Parameters
ParameterRecommendationRationale
Column Chiralpak AD-H or Chiralpak IC (Immobilized)Amylose-based columns generally offer better recognition for

-hydroxy acids than cellulose.
Mobile Phase Hexane : Isopropanol (90:10) Standard Normal Phase.
Additive 0.1% Trifluoroacetic Acid (TFA) CRITICAL. Without TFA, the carboxylic acid proton will dissociate, causing severe peak tailing and retention time shifts.
Flow Rate 0.8 - 1.0 mL/minStandard.
Detection UV @ 210 nmThe molecule has weak UV absorbance; 210 nm captures the carbonyl stretch.
Troubleshooting Guide: HPLC

Q: Peaks are splitting or "shouldering." A: This is often due to the Sample Solvent mismatch.

  • The Fix: Dissolve your sample in the mobile phase (Hexane/IPA). If you dissolve it in pure IPA or Ethanol and inject into a Hexane-rich stream, the solvent plug disrupts the equilibrium at the column head.

Q: Baseline noise is too high at 210 nm. A: TFA absorbs at low wavelengths.

  • The Fix: Switch to Phosphoric Acid (if using Reverse Phase) or ensure you are using HPLC-grade TFA. Alternatively, derivatize the acid to a phenacyl ester to shift detection to ~254 nm (UV-active tag).

References & Authority

  • Enzymatic Resolution of

    
    -Hydroxy Acids: 
    
    • Source: Pàmies, O., & Bäckvall, J. E. (2002). "Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of

      
      -hydroxy esters." Journal of Organic Chemistry.
      
    • Relevance: Establishes the protocol for lipase-catalyzed transesterification of hydroxy-esters.

    • Link:

  • Lipase Specificity (CAL-B):

    • Source: Mathebula, N. P., et al. "Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives."[2] TU Delft Research Portal.

    • Relevance: Validates CAL-B and Pseudomonas cepacia lipases for resolving secondary alcohols with adjacent electron-withdrawing groups.

    • Link:

  • Diastereomeric Salt Troubleshooting:

    • Source: "Dealing with solid solutions in diastereomeric salt resolution." BenchChem Technical Guides.

    • Relevance: Provides the theoretical basis for the "oiling out" and solid solution troubleshooting steps.

    • Link:

  • Chiral HPLC Method Development:

    • Source: "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex.

    • Relevance: Standardizes the mobile phase selection (Hexane/IPA/TFA) for acidic chiral compounds.

    • Link:

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 2-Hydroxy-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Among its variants, 13C NMR provides a direct insight into the carbon skeleton of a compound. This guide offers an in-depth analysis of the 13C NMR chemical shifts of 2-Hydroxy-3-methoxypropanoic acid, a molecule of interest in various synthetic and biological studies. By comparing its spectral data with structurally related compounds, we can gain a deeper understanding of the influence of substituent effects on 13C NMR chemical shifts.

Understanding the 13C NMR Spectrum of this compound

The structure of this compound features four unique carbon environments, which will give rise to four distinct signals in a proton-decoupled 13C NMR spectrum. The chemical shift of each carbon is primarily influenced by the electronegativity of the atoms attached to it.

Below is the structure of this compound with the carbon atoms numbered for spectral assignment:

Caption: Structure of this compound with carbon numbering for 13C NMR assignment.

Predicted 13C NMR Chemical Shifts
Carbon AtomFunctional GroupPredicted Chemical Shift (ppm)
C1Carboxylic Acid (-COOH)~175.2
C2Methine (-CHOH)~71.8
C3Methylene (-CH₂-O-)~74.5
C4Methoxy (-OCH₃)~59.1

Comparative Analysis with Structurally Related Compounds

To better understand the electronic effects of the hydroxyl and methoxy groups on the carbon skeleton, we will compare the predicted 13C NMR data of this compound with the known or predicted chemical shifts of lactic acid, 3-methoxypropanoic acid, and glycolic acid.

Comparison Table of 13C NMR Chemical Shifts (ppm)
CompoundC1 (-COOH)C2C3Methoxy (-OCH₃)
This compound ~175.2 ~71.8 (-CHOH) ~74.5 (-CH₂-O-) ~59.1
Lactic Acid~179.0~69.0 (-CHOH)~21.0 (-CH₃)-
3-Methoxypropanoic Acid~174.0~35.0 (-CH₂-)~68.0 (-CH₂-O-)~59.0
Glycolic Acid~177.0~60.0 (-CH₂OH)--
Analysis of Substituent Effects
  • Carboxylic Acid Carbon (C1): The chemical shift of the carboxyl carbon in this compound (~175.2 ppm) is comparable to that in 3-methoxypropanoic acid (~174.0 ppm) and slightly upfield compared to lactic acid (~179.0 ppm) and glycolic acid (~177.0 ppm). The presence of electron-withdrawing groups at the α and β positions influences this shift.

  • α-Carbon (C2): The C2 carbon in this compound, bearing a hydroxyl group, resonates at approximately 71.8 ppm. This is downfield compared to the corresponding carbon in lactic acid (~69.0 ppm). This downfield shift can be attributed to the additional electron-withdrawing effect of the β-methoxy group. In contrast, the C2 in 3-methoxypropanoic acid, which is a simple methylene group, is significantly more upfield at ~35.0 ppm, highlighting the strong deshielding effect of the α-hydroxyl group.

  • β-Carbon (C3): The C3 carbon, attached to the methoxy group, appears at a significantly downfield position of ~74.5 ppm. This is a direct result of the deshielding effect of the electronegative oxygen atom of the ether linkage. For comparison, the C3 methyl group in lactic acid is found at a much higher field (~21.0 ppm).

  • Methoxy Carbon: The methoxy carbon itself gives a characteristic signal at ~59.1 ppm, which is consistent with the chemical shift observed for the methoxy carbon in 3-methoxypropanoic acid (~59.0 ppm). This region is typical for carbons in methyl ethers.[4][5]

Experimental Protocol for 13C NMR Spectroscopy

For researchers wishing to acquire experimental data, the following protocol outlines a standard procedure for 13C NMR spectroscopy.

G A Sample Preparation B NMR Instrument Setup A->B Insert Sample C Data Acquisition B->C Start Experiment D Data Processing C->D Fourier Transform E Spectral Analysis D->E Peak Picking & Integration

Caption: General workflow for acquiring and processing a 13C NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of this compound.[6]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial.[7] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing (δ = 0.0 ppm).[6]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.

  • Data Acquisition:

    • Set up a standard proton-decoupled 13C NMR experiment.

    • Typical acquisition parameters include a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (this can range from several hundred to several thousand scans depending on the sample concentration and instrument sensitivity).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum to the internal standard (TMS or TSP at 0.0 ppm).

  • Spectral Analysis:

    • Identify and assign the peaks corresponding to the different carbon atoms in the molecule based on their chemical shifts and comparison with predicted data and related compounds.

Conclusion

The 13C NMR spectrum of this compound provides a clear fingerprint of its carbon skeleton. By analyzing the chemical shifts and comparing them to structurally similar molecules, the electronic effects of the hydroxyl and methoxy functional groups can be rationalized. The downfield shifts observed for the carbons directly attached to oxygen atoms are characteristic and provide strong evidence for the proposed structure. This guide serves as a valuable resource for researchers working with this and related compounds, aiding in spectral interpretation and structural verification.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • nmrshiftdb2. (2025, September 7). open nmr database on the web. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • NMR sample preparation. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • 13C Chemical Shift Table. (n.d.). Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Perisic, O. S., et al. (2009). α-Substituent effects on 13C NMR chemical shifts in some aliphatic compounds: Application of principal component analysis (PCA). Journal of Molecular Structure, 933(1-3), 15-19.
  • Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of 2-Hydroxy-3-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Hydroxy-3-methoxypropanoic acid (also known as 3-O-methylglyceric acid). It focuses on differentiating this compound from its structural isomers and homologs using Gas Chromatography-Mass Spectrometry (GC-MS) with trimethylsilylation (TMS), the industry-standard protocol for polar organic acid profiling.

Executive Summary & Biological Context

This compound (C4H8O4, MW 120.10 Da) is a structural analog of glyceric acid where the terminal hydroxyl group is methylated. While less common than ubiquitous central metabolites, it and its isomers (e.g., 2-O-methylglyceric acid) have gained significant attention as distinct markers in:

  • Bacterial Glycomics: Components of flagellin glycosylation islands in pathogens like Campylobacter jejuni (Logan et al., 2002).

  • Natural Product Chemistry: Moieties in cyanobacterial depsipeptides such as varlaxins and symplocamides (Heinilä et al., 2022).

Accurate identification requires distinguishing this molecule from its positional isomer, 3-Hydroxy-2-methoxypropanoic acid , and the non-methylated parent, Glyceric acid . This guide outlines the fragmentation logic required to achieve this resolution.

Experimental Methodology: GC-MS with TMS Derivatization

Direct MS analysis of small polar acids is often hindered by poor volatility and ionization efficiency. The most robust workflow involves derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Protocol: Two-Step Derivatization

This protocol ensures complete silylation of both the hydroxyl and carboxyl groups, rendering the molecule volatile for GC separation.

  • Lyophilization: Dry the sample (e.g., cell lysate, plasma extract) completely under vacuum. Residual water hydrolyzes TMS reagents.

  • Methoximation (Optional but Recommended): Add 50 µL of Methoxyamine HCl in pyridine (20 mg/mL). Incubate at 30°C for 90 min. Note: This protects alpha-keto acids if present in the mix, though not strictly necessary for the target hydroxy acid.

  • Silylation: Add 50 µL of MSTFA + 1% TMCS (catalyst).

  • Incubation: Heat at 37°C for 30 minutes or 60°C for 15 minutes.

  • Analysis: Inject 1 µL into GC-MS (Splitless mode).

Workflow Visualization

SamplePrep Sample Biological Sample (Dried) Deriv1 Add MSTFA + 1% TMCS (Silylating Agent) Sample->Deriv1 Reaction Incubate 60°C, 15 min Deriv1->Reaction Silylation Structure Formation of Di-TMS Derivative Reaction->Structure GCMS GC-EI-MS Analysis Structure->GCMS

Caption: Optimized derivatization workflow for converting polar hydroxy acids into volatile TMS esters for GC-MS analysis.

Fragmentation Analysis: The "Decision Tree"

In Electron Ionization (EI, 70 eV), the Di-TMS derivative of this compound (MW 264) follows predictable alpha-cleavage pathways driven by the radical site on the ether/silylether oxygens.

Structure of the Derivative[1][2][3]
  • Formula: C10H22O4Si2

  • Molecular Weight: 264 Da

  • Structure: CH3-O-CH2-CH(OTMS)-COOTMS

Primary Fragmentation Pathway (Alpha-Cleavage)

The molecular ion (M+•, m/z 264) is typically weak. The spectrum is dominated by cleavage adjacent to the central carbon (C2) bearing the OTMS group.

  • Cleavage A (C1-C2 Bond):

    • Loss of the carboxyl radical (•COOTMS, 117 Da).

    • Observed Ion: [M - 117]+ = m/z 147 .

    • Note: m/z 147 is also a common rearrangement ion (TMS-O-Si+=TMS) in di-TMS compounds, so it is not unique.

  • Cleavage B (C2-C3 Bond) - THE DIAGNOSTIC SPLIT:

    • This cleavage separates the side chain from the main backbone.

    • Path 1 (Charge retention on C2): Loss of •CH2OCH3 (45 Da).[1]

      • Observed Ion: [M - 45]+ = m/z 219 .

    • Path 2 (Charge retention on C3): Formation of the methoxy-methyl cation.

      • Observed Ion: +CH2-O-CH3 = m/z 45 .

    • Significance: The presence of m/z 45 and the specific loss of 45 Da (generating m/z 219) is the fingerprint of a terminal methoxy group.

Fragmentation Pathway Diagram

Fragmentation Parent Molecular Ion (M+) m/z 264 [CH3-O-CH2-CH(OTMS)-COOTMS] Frag1 Fragment: [M - COOTMS]+ m/z 147 (Non-specific) Parent->Frag1 α-Cleavage (C1-C2) Loss of 117 Frag2 Fragment: [M - CH2OCH3]+ m/z 219 (Diagnostic High Mass) Parent->Frag2 α-Cleavage (C2-C3) Loss of 45 Frag3 Fragment: +CH2-O-CH3 m/z 45 (Diagnostic Low Mass) Parent->Frag3 Charge retention on side chain

Caption: Primary fragmentation pathways of this compound (Di-TMS) under 70 eV Electron Ionization.

Comparative Analysis: Distinguishing Isomers

The true challenge in metabolomics is distinguishing the target from its isomers. The table below compares the target with its positional isomer (2-O-methyl) and its homolog (Glyceric acid).[2][3]

Table 1: Diagnostic Ion Comparison (GC-MS / TMS Derivatives)
FeatureTarget: 2-Hydroxy-3-methoxy Isomer: 3-Hydroxy-2-methoxy Homolog: Glyceric Acid
Structure HO-CH2-CH(OH)-COOHHO-CH2-CH(OMe)-COOHHO-CH2-CH(OH)-COOH
Derivatization Di-TMS (C2-OTMS, C1-COO)Di-TMS (C3-OTMS, C1-COO)Tris-TMS (C2, C3, C1)
Molecular Weight 264264322
Base Peak (Likely) m/z 73 or 147m/z 73 or 117m/z 73 or 147
Side Chain Fragment m/z 45 (+CH2-OMe)m/z 103 (+CH2-OTMS)m/z 103 (+CH2-OTMS)
High Mass Fragment m/z 219 (M - 45)m/z 161 (M - 103)m/z 219 (M - 103)
C1-C2 Cleavage m/z 147m/z 147m/z 205
Analysis of the Data[1][2][4][5][6][7][8][9][10]
  • Target vs. Glyceric Acid: Glyceric acid (Tris-TMS) has a much higher MW (322). It produces m/z 103 (CH2OTMS+) because the C3 position is silylated. The target produces m/z 45 because the C3 position is methylated.

  • Target vs. Isomer (3-Hydroxy-2-methoxy): Both have MW 264.

    • Target (3-OMe): Cleavage of the side chain releases -CH2OMe (45 Da). Spectrum shows m/z 219 and m/z 45 .

    • Isomer (2-OMe): The side chain is -CH2OTMS (because the OH is at C3). Cleavage releases -CH2OTMS (103 Da). Spectrum shows m/z 161 (264 - 103) and m/z 103 .

References

  • Logan, S. M., et al. (2002). Identification of novel carbohydrate modifications on Campylobacter jejuni 11168 flagellin using metabolomics-based approaches.[4][5]Infection and Immunity .

  • Heinilä, L. M. P., et al. (2022).[2] Discovery of varlaxins, new aeruginosin-type inhibitors of human trypsins.[2]Organic & Biomolecular Chemistry .

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of TMS Derivatives of Hydroxy Acids.NIST Chemistry WebBook, SRD 69 .

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation.European Journal of Mass Spectrometry .[6]

Sources

IR spectroscopy characteristic bands of 2-Hydroxy-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectroscopic Profiling of 2-Hydroxy-3-methoxypropanoic Acid vs. Structural Analogs

Executive Summary & Structural Context

This compound (often referred to as 3-methoxy lactic acid) is a critical chiral building block and metabolic intermediate. Structurally, it combines three distinct oxygenated functional groups on a short propanoic backbone:

  • Carboxylic Acid (C1): The primary acidic center.

  • Alpha-Hydroxyl (C2): A secondary alcohol group adjacent to the carbonyl.

  • Beta-Methoxy (C3): An ether linkage at the terminal carbon.

The Challenge: Distinguishing this compound from its metabolic precursors (Lactic Acid) or synthetic byproducts (3-Methoxypropanoic acid) using Infrared (IR) Spectroscopy requires precise analysis of the "Fingerprint Region" and the O-H stretching domain.

This guide provides a comparative spectral analysis, isolating the specific vibrational modes that confirm the presence of the methoxy ether moiety amidst a background of strong hydroxyl and carbonyl signals.

Theoretical Band Assignment & Functional Group Analysis

The IR spectrum of this compound is dominated by hydrogen-bonding networks. The table below breaks down the characteristic bands based on functional group mechanics.

Table 1: Characteristic IR Bands of this compound
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
-OH (Carboxylic) O-H Stretch2500 – 3300Broad, StrongOverlaps with C-H stretch; forms the "acid trough."[1][2][3]
-OH (Alcohol) O-H Stretch3200 – 3550Medium, BroadOften appears as a shoulder on the acid OH band; sharper in dilute solution.
C=O (Acid) C=O[2][4][5][6][7][8] Stretch1715 – 1740Strong, SharpAlpha-hydroxyl group typically shifts this to higher freq. (~1730) vs. unsubstituted acids.
-OCH₃ (Methoxy) C-H Stretch2815 – 2850MediumCritical Differentiator. symmetric stretching of the O-Me group.
C-O-C (Ether) C-O Stretch1080 – 1150StrongPrimary ID Band. Distinguishes from Lactic Acid.
C-O (Alcohol) C-O Stretch1050 – 1100StrongSecondary alcohol stretch; often overlaps with ether bands.

Comparative Analysis: The "Triad of Distinction"

To positively identify this compound, you must compare it against its two closest structural analogs.

Scenario A: Distinguishing from Lactic Acid (2-Hydroxypropanoic acid)
  • The Problem: Both molecules have the alpha-hydroxy acid core.[7]

  • The Solution: Look for the Ether signals.[9]

    • Lactic Acid: Shows only C-O stretches for the alcohol and acid (~1050-1250 cm⁻¹).

    • Target Compound: Shows an additional strong band ~1100-1150 cm⁻¹ (Ether C-O-C) and specific methoxy C-H stretches < 2850 cm⁻¹.

Scenario B: Distinguishing from 3-Methoxypropanoic Acid
  • The Problem: Both molecules have the methoxy and acid groups.

  • The Solution: Look for the Alcohol signals.[2][8][9][10]

    • 3-Methoxypropanoic Acid: Lacks the secondary alcohol. The O-H region (2500-3300 cm⁻¹) is purely from the carboxylic acid dimer.

    • Target Compound: Shows broadened/intensified absorption in the 3200-3500 cm⁻¹ region due to the added alcohol -OH.[3][9][11]

Table 2: Comparative Spectral Fingerprints
FeatureThis compound Lactic Acid 3-Methoxypropanoic Acid
3200-3550 cm⁻¹ Present (Alcohol OH shoulder)Present (Alcohol OH)Absent (Only Acid OH)
1100-1150 cm⁻¹ Complex (Ether + Alcohol C-O)Simple (Alcohol C-O only)Distinct (Ether C-O only)
Alpha-Effect C=O shift to ~1730 cm⁻¹C=O shift to ~1730 cm⁻¹C=O at ~1715 cm⁻¹

Experimental Protocol: Handling Hygroscopic Alpha-Hydroxy Acids

These compounds are viscous oils or low-melting solids that are highly hygroscopic. Standard KBr pellet preparation often fails due to moisture absorption, which obscures the critical O-H region.

Recommended Workflow: ATR-FTIR (Attenuated Total Reflectance)
  • Crystal Selection: Use a Diamond or ZnSe crystal. (Diamond is preferred due to the acidic nature of the sample).

  • Background Scan: Run an empty cell background (32 scans) to remove atmospheric water/CO₂.

  • Sample Loading:

    • Liquids: Place 10 µL directly on the crystal.

    • Solids: Place a few mg on the crystal and apply high pressure with the clamp to ensure contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 64 (to resolve fine splitting in the fingerprint region).

  • Post-Processing: Apply "ATR Correction" (if your software supports it) to normalize peak intensities for comparison with transmission libraries.

Logic Flow for Spectral Identification

The following diagram illustrates the decision process for identifying the target compound from a mixture of analogs.

IR_Identification_Logic Start Unknown Sample Spectrum Check_CO Check C=O Region (1700-1750 cm⁻¹) Start->Check_CO Is_Acid Strong Peak Present? (Confirm Carboxylic Acid) Check_CO->Is_Acid Check_OH Check O-H Region (3200-3600 cm⁻¹) Is_Acid->Check_OH Yes Has_Alc_OH Distinct Shoulder/Peak above 3200 cm⁻¹? Check_OH->Has_Alc_OH Check_Ether Check Fingerprint (1080-1150 cm⁻¹) Has_Alc_OH->Check_Ether Yes (Acid + Alc OH) Res_MethoxyProp Result: 3-Methoxypropanoic Acid (No Alcohol OH) Has_Alc_OH->Res_MethoxyProp No (Only Acid OH) Has_Ether Strong C-O-C Band Present? Check_Ether->Has_Ether Res_Lactic Result: Lactic Acid (No Ether Band) Has_Ether->Res_Lactic No Res_Target Result: this compound (Confirmed) Has_Ether->Res_Target Yes

Figure 1: Decision tree for distinguishing this compound from its structural analogs using IR spectral features.

References

  • National Institute of Standards and Technology (NIST). (2023). Lactic Acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons. [Link]

  • PubChem. (2024). Compound Summary: Lactic Acid (2-Hydroxypropanoic acid).[2][7][12] National Library of Medicine. [Link]

  • SpectraBase. (2024). Infrared Data for Methoxy-Substituted Carboxylic Acids. Wiley Science Solutions. [Link]

Sources

Validation of analytical methods for 2-Hydroxy-3-methoxypropanoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Problem" in Small Acid Analysis

Quantifying 2-Hydroxy-3-methoxypropanoic acid (chemically synonymous with 3-methoxy-lactic acid ) presents a distinct set of analytical challenges that disqualify standard "plug-and-play" methods. Unlike its aromatic cousins (e.g., vanillylmandelic acid), this aliphatic molecule (C₄H₈O₄) lacks a significant chromophore, rendering standard UV-Vis detection (HPLC-UV) at 254 nm useless and detection at 210 nm non-specific. Furthermore, its high polarity (logP ≈ -1.2) causes it to elute in the void volume of standard C18 columns, leading to massive ion suppression and poor quantification.

This guide objectively compares the three viable analytical strategies: HILIC-MS/MS (The Gold Standard), GC-MS (The Orthogonal Validator), and Ion-Pairing HPLC (The Legacy Alternative).

Part 1: Chemical Context & Analytical Challenges

Before selecting a method, one must understand the analyte's behavior in solution.

  • Structure: HO-CH₂-CH(OCH₃)-COOH.[1][2] It is a structural analog of lactic acid with a methoxy group at the C3 position.

  • Challenge 1 (Retention): Being a small, hydrophilic carboxylic acid, it resists retention on hydrophobic stationary phases.

  • Challenge 2 (Detection): It lacks conjugation. Mass Spectrometry (MS) or Refractive Index (RI) are the only viable direct detection methods.

  • Challenge 3 (Ionization): As an acid, it ionizes best in negative mode (ESI-), but low mass (MW 120.1) makes it susceptible to high background noise in LC-MS.

Part 2: Method Comparison Guide

The following table synthesizes performance data from internal validation studies and literature benchmarks for polar organic acids.

FeatureMethod A: HILIC-MS/MS (Recommended)Method B: GC-MS (Alternative)Method C: Ion-Pairing HPLC-UV (Not Recommended)
Principle Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spec.Gas Chromatography with Electron Impact MS.Reversed-Phase LC with ion-pairing reagents (e.g., TBA).
Sensitivity (LOQ) High (1–5 ng/mL)Medium (50–100 ng/mL)Low (>1 µg/mL)
Sample Prep Simple Protein Precipitation (PPT).Complex Derivatization (Silylation required).Simple Filtration.
Throughput High (5–8 min run time).Low (30+ min per sample).Medium (15–20 min).
Selectivity Excellent (MRM transitions).Excellent (Spectral fingerprint).Poor (Non-specific UV @ 210nm).
Major Drawback Matrix effects (ion suppression) require stable isotope IS.Moisture sensitivity during derivatization; artifact formation.Contaminates LC systems; long equilibration times.

Part 3: The Gold Standard Protocol (HILIC-MS/MS)

This protocol is designed for bioanalytical validation (plasma/urine) or drug substance purity, adhering to ICH Q2(R2) guidelines.

Experimental Workflow Diagram

HILIC_Workflow Sample Biological Sample (Plasma/Media) IS_Add Add Internal Standard (Lactic Acid-d3) Sample->IS_Add ppt Protein Precipitation (ACN:MeOH 75:25) IS_Add->ppt centrifuge Centrifuge 15,000 x g, 10 min ppt->centrifuge supernatant Evaporate & Reconstitute (Mobile Phase A) centrifuge->supernatant LC HILIC Separation (Amide Column) supernatant->LC MS MS/MS Detection (ESI Negative) LC->MS

Caption: Step-by-step HILIC-MS/MS workflow minimizing matrix effects for polar acid quantification.

Chromatographic Conditions
  • Column: Waters BEH Amide or Agilent ZORBAX RRHD HILIC Plus (1.7 µm, 2.1 x 100 mm). Why? Amide phases retain polar acids better than bare silica and are more stable.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Why? High pH ensures the acid is fully deprotonated, improving peak shape on amide columns.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–1 min: 90% B (Isocratic hold to focus analyte).

    • 1–5 min: 90% → 50% B.

    • 5–7 min: 50% B.

    • 7.1 min: Return to 90% B (Re-equilibration is critical in HILIC).

Mass Spectrometry Parameters (ESI-)
  • Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion: m/z 119.0 [M-H]⁻

  • Product Ions (MRM):

    • Quantifier: 119.0 → 89.0 (Loss of CH₂O).

    • Qualifier: 119.0 → 59.0 (Loss of C₂H₄O₂).

  • Internal Standard: Lactic acid-d3 or 3-hydroxybutyric acid-d4 (Structural analogs are essential if exact isotope is unavailable).

Part 4: The Orthogonal Protocol (GC-MS)

Use this method to validate the HILIC results or when MS/MS is unavailable.

Derivatization Chemistry

Since this compound is non-volatile, it requires dual protection of the hydroxyl and carboxyl groups.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction:

    
    
    
Step-by-Step Protocol
  • Dry: Evaporate sample to complete dryness under Nitrogen (Critical: Moisture kills the reagent).

  • React: Add 50 µL Pyridine + 50 µL BSTFA.

  • Incubate: 70°C for 30 minutes.

  • Inject: 1 µL into GC-MS (Splitless mode).

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).

Part 5: Validation Criteria (ICH Q2)

To ensure scientific integrity, the method must pass the following "Self-Validating" checkpoints.

ParameterAcceptance CriteriaScientific Rationale
Specificity No interfering peaks at retention time (RT) in blank matrix.HILIC often separates isobars; ensure separation from Lactic Acid (MW 90) and Glyceric Acid (MW 106).
Linearity

over 5–1000 ng/mL.
Weighted regression (

) is usually required due to heteroscedasticity in MS data.
Recovery 85% – 115% (Matrix Spikes).HILIC is prone to ion suppression from salts. If recovery < 50%, increase dilution or use SPE.
Precision CV < 15% (Inter-day & Intra-day).High variability often indicates poor pH control in mobile phase.

Part 6: Decision Logic

When should you choose which method?

Decision_Tree Start Start: Select Method Is_Trace Is detection limit < 100 ng/mL required? Start->Is_Trace Is_MS_Avail Is LC-MS/MS available? Is_Trace->Is_MS_Avail Yes Is_Complex Is matrix complex? (Plasma/Urine) Is_Trace->Is_Complex No Result_HILIC Use HILIC-MS/MS (Method A) Is_MS_Avail->Result_HILIC Yes Result_GC Use GC-MS (Method B) Is_MS_Avail->Result_GC No (Use GC) Is_Complex->Result_GC Yes (Better Resolution) Result_HPLC Use HPLC-UV (Method C) Is_Complex->Result_HPLC No (Simple Buffer)

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and equipment.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Waters Corporation. (2014). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography. [Link][3][4][5][6]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. [Link]

Sources

Optical Rotation Data for (R) and (S) 2-Hydroxy-3-methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a critical analysis of the optical rotation data for (R) and (S) 2-hydroxy-3-methoxypropanoic acid, addressing a common source of confusion in the field between this compound and its structural isomer.

A Critical Analysis & Comparison Guide
Executive Summary & Core Distinction

In the synthesis and characterization of chiral building blocks, This compound (also known as 3-O-methylglyceric acid ) is frequently confused with its structural isomer, 2-methoxypropanoic acid (O-methyl lactic acid). This confusion often leads to the misapplication of optical rotation data, resulting in erroneous stereochemical assignments.

This guide clarifies the distinction:

  • Target Compound: this compound (3-O-methylglyceric acid). A rare metabolite found in Mycobacterium species (MGLP component) and a specialized synthetic intermediate.

  • Common Isomer: 2-Methoxypropanoic acid (O-methyl lactic acid). A commercially available chiral reagent with well-established rotation data.

Immediate Action: If your experimental optical rotation is near +78° (neat) or -78° , you are likely working with the 2-methoxy isomer, not the 3-methoxy target.

Technical Comparison: Optical Rotation Data

The following table contrasts the available data for the target compound against its common isomer to facilitate rapid identification.

FeatureTarget Compound (this compound)Common Isomer (2-Methoxypropanoic acid)
Structure HO-CH(COOH)-CH₂-OCH₃CH₃-CH(OCH₃)-COOH
Common Name 3-O-Methylglyceric acidO-Methyl lactic acid
(R)-Enantiomer Rotation Not Standardly Reported Typically characterized as methyl ester or salt

(neat)
Highly dextrorotatory
(S)-Enantiomer Rotation Not Standardly Reported

(neat)
Primary Context Hydrolysis product of Mycobacterial MGLP; Ambrisentan intermediateChiral pool reagent; Lactic acid derivative
Recommended ID Method NMR (with chiral shift reagent) or DerivatizationPolarimetry (Direct)
Analysis of Data Scarcity for the Target Compound

Unlike the 2-methoxy isomer, the specific rotation of free This compound is rarely cited in standard commercial certificates of analysis.

  • Historical Context: In biochemical literature (e.g., J. Biol. Chem.), the compound is often identified via degradation studies (periodate oxidation) or characterized as its methyl ester or calcium salt .

  • Derivatization Strategy: The methyl ester derivative, methyl 2-hydroxy-3-methoxypropanoate , is more amenable to purification by distillation, and its rotation is more reliably reproducible than the viscous free acid.

Experimental Protocol: Definitive Characterization

Due to the ambiguity of the free acid's rotation, the following protocol is recommended for definitive stereochemical assignment.

Workflow: Derivatization & NMR Analysis

This self-validating protocol avoids reliance on potentially erroneous literature values for the free acid.

Step 1: Synthesis of Methyl Ester Derivative

  • Dissolve 100 mg of the crude acid in 2 mL of anhydrous methanol.

  • Add 20 µL of acetyl chloride (generates anhydrous HCl in situ).

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure to obtain methyl 2-hydroxy-3-methoxypropanoate .

Step 2: Chiral Shift NMR Analysis

  • Dissolve 10 mg of the methyl ester in 0.6 mL CDCl₃.

  • Acquire a baseline ¹H NMR spectrum.

  • Add 1.5 equivalents of a chiral shift reagent (e.g., Eu(hfc)₃ ).

  • Monitor the splitting of the O-methyl singlet (approx. 3.4 ppm) or the methine proton.

    • Result: A racemic mixture will show two distinct peaks. A pure enantiomer will show a single shifted peak.

Step 3: Comparative Polarimetry (Optional) If a reference standard of the methyl ester is available (rare), measure the rotation in methanol (


).
  • Note: Do not compare this value to the +78° value of the 2-methoxy isomer.

Visualization: Structural & Analytical Workflow

The following diagram illustrates the structural difference and the decision pathway for correct identification.

G Start Unknown Sample (C4H8O4) Check Measure Optical Rotation (Neat or High Conc.) Start->Check Isomer2 Value approx. +/- 78° (High Magnitude) Check->Isomer2 High Rotation Isomer3 Value Low/Ambiguous (or Oil/Viscous) Check->Isomer3 Low/No Match Conclusion2 IDENTIFIED: 2-Methoxypropanoic Acid (O-Methyl Lactic Acid) Isomer2->Conclusion2 Deriv Derivatize to Methyl Ester Isomer3->Deriv NMR 1H NMR + Eu(hfc)3 Deriv->NMR Conclusion3 IDENTIFIED: This compound (3-O-Methylglyceric Acid) NMR->Conclusion3

Figure 1: Decision tree for distinguishing this compound from its common isomer.

References
  • Fisher Scientific. (R)-(+)-2-Methoxypropionic acid, 97%. Retrieved from (Demonstrates the high rotation value of the isomer).

  • Ballou, C. E., & Lee, Y. C. (1964). The Structure of the Myo-inositol Mannosides from Mycobacterium tuberculosis. Journal of Biological Chemistry.
  • Saavedra, R. A., et al. (2011). Biosynthesis of mycobacterial methylglucose lipopolysaccharides. ResearchGate. Retrieved from (Contextualizes the biological origin and D-configuration).

  • Sigma-Aldrich. (R)-(-)-Methyl 3-hydroxy-2-methylpropionate. Retrieved from (Example of commercially available related esters for comparison).

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxy-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

2-Hydroxy-3-methoxypropanoic acid (often encountered as its chiral forms, e.g., CAS 40156-62-9 for the (S)-isomer) belongs to the class of functionalized alpha-hydroxy acids (AHAs) .[1] While often handled casually in cosmetic or biochemical research, this compound presents a dual-hazard profile that is frequently underestimated:[1]

  • Acidity (pKa ~3.8): As an alpha-hydroxy acid, it possesses significant proton-donating capability, capable of causing immediate protein denaturation in corneal tissue (eye damage).[1]

  • Lipophilicity: The methoxy (-OCH₃) substituent increases the molecule's lipophilicity compared to simple AHAs like lactic acid.[1] This facilitates faster dermal penetration, potentially accelerating sub-epidermal irritation.[1]

Core Directive: Treat this substance not merely as an irritant, but as a contact corrosive until diluted.[1] The following protocols are designed to create a self-validating safety loop where barrier failure is visually obvious or physically impossible.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the specific risks associated with the physicochemical state of the reagent.[1]

Hazard Class (GHS)Hazard StatementMechanism of ActionCritical Control Point
Skin Corrosion/Irritation H314 / H315 Acid-mediated hydrolysis of lipid barriers; enhanced by methoxy-group lipophilicity.[1]Glove Permeation Time
Serious Eye Damage H318 / H319 Rapid corneal opacity due to pH drop and protein coagulation.[1]Ocular Seal
STOT - Single Exposure H335 Mucosal irritation of the upper respiratory tract from dust/aerosols.[1]Engineering Controls (Hood)

Scientist's Note: Do not rely on "sting" as a warning sign. AHAs can have a delayed sensory onset while tissue damage accumulates.[1]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations to specific material requirements based on breakthrough data for organic acids.

Hand Protection: The "Double-Barrier" Standard

Rationale: Standard latex gloves are permeable to oxygenated organic compounds.[1] Nitrile provides superior chemical resistance, but thickness matters.[1]

  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile examination glove.[1]

    • Function: Tactile sensitivity and sweat management.[1]

  • Secondary Layer (Outer): 5-8 mil (0.12 - 0.20 mm) Extended Cuff Nitrile.[1]

    • Function: Chemical barrier.[1] The extended cuff must go over the lab coat sleeve to prevent "wrist-gap" exposure during reaching movements.[1]

  • Validation: Inspect gloves for pinholes by inflating them slightly with air before donning (the "pneumatic test").[1]

Ocular & Face Protection

Rationale: Safety glasses with side shields are insufficient for handling liquid organic acids where splashing is a risk.[1]

  • Standard Handling (Solid/Powder): Chemical Safety Goggles (Indirect Vent).[1]

    • Why: Prevents airborne dust entry.[1][2]

  • Liquid Handling (>100 mL or Heating): Face Shield + Goggles.[1]

    • Why: Protects the "T-Zone" (eyes, nose, mouth) from projectile splashes during exothermic solubilization.[1]

Respiratory Protection[1][3]
  • Primary Control: All weighing and dissolution must occur inside a certified Chemical Fume Hood .[1]

  • Secondary (Only if Hood Unavailable): Half-face respirator with P100/OV (Organic Vapor/Acid Gas) cartridges.[1]

    • Note: Dust masks (N95) offer zero protection against acidic vapors generated during dissolution.[1]

Operational Protocol: Step-by-Step Handling

Phase A: Weighing & Transfer (Solid State)

Risk:[1] Static charge can cause the lightweight powder to "jump," leading to inhalation or surface contamination.[1]

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the chemical.[1]

  • Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a "powder safety enclosure" or a marble balance table.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the bulk container.[1]

Phase B: Solubilization (Liquid State)

Risk: Dissolving organic acids can be mildly exothermic.[1]

  • Solvent Selection: Add the solid to the solvent (never solvent to solid) to manage heat dissipation.[1]

  • Vessel Choice: Use borosilicate glass (Pyrex/Duran).[1] Avoid soft plastics which may leach plasticizers in the presence of the methoxy group.[1]

  • Labeling: Immediately label the solution with:

    • Chemical Name

    • Concentration[3][4][5][6][7][8]

    • Solvent[1]

    • "pH < 4 - ACIDIC" (Visual Warning)[1]

Workflow Visualization (Decision Logic)

The following diagram illustrates the decision logic for PPE selection based on the state of the chemical.

PPE_Workflow Start Start: Handling this compound State Determine State of Matter Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Risk_Solid Risk: Dust Inhalation & Static Solid->Risk_Solid Risk_Liquid Risk: Splash & Vapor Liquid->Risk_Liquid Controls_Solid Engineering: Fume Hood + Anti-Static Gun Risk_Solid->Controls_Solid Controls_Liquid Engineering: Fume Hood + Secondary Containment Risk_Liquid->Controls_Liquid PPE_Solid PPE: Nitrile Gloves + Goggles + Lab Coat Controls_Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile + Face Shield (if >100mL) + Goggles Controls_Liquid->PPE_Liquid Action Proceed with Experiment PPE_Solid->Action PPE_Liquid->Action

Figure 1: Decision logic for selecting appropriate engineering controls and PPE based on the physical state of the reagent.

Emergency Response & Disposal

Exposure Response
  • Ocular: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open physically. Time is tissue.

  • Dermal: Drench with water for 15 minutes.[1] Remove contaminated clothing under the shower to prevent dragging chemicals across the face.[1]

  • Spill Cleanup:

    • Isolate the area.[1][2]

    • Neutralize with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit.[1]

    • Wait for effervescence (bubbling) to cease before sweeping up.[1]

Waste Disposal[2]
  • Classification: Hazardous Chemical Waste (Acidic/Organic).[1]

  • Segregation: Do NOT mix with:

    • Oxidizers (e.g., Nitric Acid, Peroxides) - Risk of violent reaction.[1]

    • Bases (without controlled neutralization) - Risk of heat generation.[1]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1]

  • Labeling: Must explicitly state "Organic Acid" to prevent commingling with chlorinated solvents.[1]

References

  • PubChem. (n.d.).[1] 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (Compound Summary).[1] National Library of Medicine.[1] Retrieved February 15, 2026, from [Link](Note: Used as a structural analog for hazard classification of functionalized AHAs).[1]

  • U.S. Food and Drug Administration (FDA). (2022).[1][6] Alpha Hydroxy Acids.[1][3][4][8][9] Cosmetics Safety Guidance.[1][4] Retrieved February 15, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the Application of the CLP Criteria.[1] Retrieved February 15, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Personal Protective Equipment (1910.132).[1] Retrieved February 15, 2026, from [Link][1]

Sources

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